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  • Product: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
  • CAS: 1265894-97-0

Core Science & Biosynthesis

Foundational

Preliminary Toxicity, SDS Profiling, and Handling Protocols for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a highly versatile bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a highly versatile bicyclic building block frequently utilized in modern drug discovery. Structurally, it merges a pyrazole ring with a saturated piperidine (tetrahydropyridine) system, functionalized with a primary methanamine group. This structural motif is highly prized for designing kinase inhibitors and G-protein coupled receptor (GPCR) ligands due to its precise spatial geometry and hydrogen-bonding capacity.

However, as with many low-molecular-weight primary amines, it presents specific handling and toxicological challenges. This technical guide synthesizes the preliminary Safety Data Sheet (SDS) profile, mechanistic toxicology, and self-validating experimental protocols required to safely handle and evaluate this compound in preclinical settings.

Chemical Identity & Structural Profiling

In laboratory settings, this compound is almost exclusively handled as the dihydrochloride salt rather than the freebase. The freebase primary amine is prone to atmospheric oxidation and rapid carbon dioxide absorption (forming insoluble carbamates). The dihydrochloride salt ensures long-term stability and predictable aqueous solubility.

Table 1: Chemical Identity & Physicochemical Properties
ParameterDetail
Chemical Name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
CAS RN (Freebase) 1265894-97-0[1]
CAS RN (Dihydrochloride) 1909336-24-8[2]
Molecular Formula C8H13N3 (Freebase) / C8H15Cl2N3 (Salt)
Structural Features Fused bicyclic core (pyrazole + tetrahydropyridine), primary aliphatic amine
Physical State Solid (typically off-white to pale yellow powder)

Preliminary Toxicity & SDS Hazard Classifications

Based on chemical compliance databases and structural alerts for primary aliphatic amines, the dihydrochloride salt (CAS 1909336-24-8) exhibits a distinct Globally Harmonized System (GHS) hazard profile[2].

Table 2: GHS Hazard Classifications & Mechanistic Causality
GHS CodeHazard CategoryMechanistic Causality
H315 Skin Irritation 2The primary amine moiety acts as a localized nucleophile and Brønsted-Lowry base. Upon contact with the aqueous environment of the skin, it elevates localized pH, leading to the saponification of membrane lipids and denaturation of epidermal proteins[3].
H319 Eye Irritation 2AThe ocular tear film is highly sensitive to basic amines. Exposure causes rapid disruption of the lipid layer of the tear film, leading to severe corneal irritation and potential tissue damage[4].
H336 STOT SE 3 (CNS)The fused bicyclic core imparts significant lipophilicity to the molecule, allowing the un-ionized freebase fraction to cross the blood-brain barrier (BBB). Once in the central nervous system, small amines can act as off-target modulators of endogenous neurotransmitter receptors, leading to transient drowsiness or dizziness[2][3].

Mechanistic Toxicology: Cellular Stress Response

Understanding the cellular response to acute exposure is critical for establishing safe exposure limits in in vitro assays. When cells are exposed to toxic concentrations of basic amines, the initial membrane disruption triggers a cascade of oxidative stress, ultimately compromising mitochondrial integrity.

G A Acute Amine Exposure (Localized pH Shift) B Lipid Bilayer Disruption & Protein Denaturation A->B Direct Contact C Intracellular ROS Generation B->C Membrane Stress D Mitochondrial Dysfunction (Succinate Dehydrogenase Arrest) C->D Oxidative Stress E Cellular Apoptosis / Necrosis (Detected via MTT Assay) D->E ATP Depletion

Mechanistic pathway of cellular stress induced by acute primary amine exposure.

Experimental Protocols for Safety Validation

To establish a self-validating system for working with this compound, researchers must empirically determine its cytotoxicity limits in their specific cell lines before proceeding with efficacy assays.

Protocol 1: Handling, Storage, and Solution Preparation
  • Step 1: Storage & Desiccation. Store the dihydrochloride salt at room temperature in a sealed desiccator. Causality: The salt form is hygroscopic; ambient moisture can lead to caking, accelerating degradation and causing inaccurate molarity calculations during assay preparation.

  • Step 2: PPE & Engineering Controls. Handle exclusively within a Class II biological safety cabinet or fume hood. Wear nitrile gloves (minimum 4 mil thickness) and safety goggles to mitigate H315 and H319 risks[2].

  • Step 3: Solubilization & Neutralization. Dissolve the compound in DMSO to create a 10 mM stock. When diluting into aqueous cell culture media, ensure the media is heavily buffered (e.g., with 25 mM HEPES). Causality: Primary amines can artificially elevate the pH of unbuffered media, leading to false-positive cytotoxicity (pH shock) rather than true pharmacological toxicity.

Protocol 2: ISO 10993-5 Compliant In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is the gold standard for quantitative cytotoxicity testing[5][6]. It is utilized here because it directly measures the activity of mitochondrial succinate dehydrogenase, the exact enzyme complex compromised during amine-induced oxidative stress[7].

  • Step 1: Cell Seeding. Seed L929 mouse fibroblasts at 104 cells/well in a 96-well plate and incubate for 24 hours ( 37∘C , 5% CO2​ ). Causality: L929 is the ISO 10993-5 recommended cell line due to its robust, predictable growth and high sensitivity to membrane-disrupting agents[5][7].

  • Step 2: Compound Exposure. Aspirate the growth media and apply the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine extracts at varying concentrations (e.g., 1:2, 1:4, 1:10 dilutions in complete media). Include a positive control (e.g., 5% DMSO) and a negative control (untreated media). Incubate for 24 to 48 hours[7].

  • Step 3: MTT Incubation. Remove the test media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours in the dark. Causality: The yellow tetrazolium ring is cleaved exclusively by active mitochondrial succinate dehydrogenase in living cells, forming insoluble purple formazan crystals[5][6].

  • Step 4: Solubilization & Readout. Aspirate the MTT solution carefully, leaving the formazan crystals intact. Add 100 µL of pure DMSO to each well to solubilize the crystals. Read the absorbance at 570 nm using a microplate reader.

  • Step 5: Data Analysis. Calculate cell viability as a percentage of the negative control. According to ISO 10993-5 standards, a reduction in cell viability by more than 30% indicates a cytotoxic effect[8].

References

  • {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride - NextSDS. NextSDS.[Link]

  • MTT Assay: A Vital Tool for Testing Medical Device Safety. TheraIndx.[Link]

  • Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs. [Link]

  • ISO 10993-5 Cytotoxicity - Non-artificial human in vitro skin tests. Alcyomics.[Link]

  • Cytotoxicity Testing — ISO 10993–5. Medium.[Link]

  • Amine. Wikipedia.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

Sources

Exploratory

The Strategic Utility of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review Executive Summary: Escaping "Flatland" in Drug Design The transition from p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review

Executive Summary: Escaping "Flatland" in Drug Design

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a defining paradigm in contemporary drug discovery. This shift—driven by the need to improve aqueous solubility, enhance target specificity, and reduce clinical attrition—has elevated the importance of partially saturated bicyclic scaffolds.

Among these, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (often utilized as a dihydrochloride salt) has emerged as a highly versatile pharmacophore. As the reduced counterpart to the fully aromatic pyrazolo[1,5-a]pyridine, this building block offers a unique puckered conformation. The primary methanamine vector allows for rapid library diversification via amidation, reductive amination, or urea formation, making it an indispensable tool for lead generation across oncology, neurology, and agrochemistry.

Structural and Physicochemical Profiling

The strategic replacement of an indole, benzimidazole, or aromatic pyrazolo[1,5-a]pyridine with a 4,5,6,7-tetrahydro analogue fundamentally alters the molecule's behavior in biological systems. By increasing the fraction of sp3 carbons ( Fsp3​ ), chemists can engineer molecules that better navigate complex, three-dimensional binding pockets while avoiding the promiscuous π−π stacking that often leads to hERG toxicity or cytochrome P450 (CYP) inhibition.

Table 1: Physicochemical Advantages of the Tetrahydro Scaffold
PropertyAromatic Pyrazolo[1,5-a]pyridine4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineImpact on Drug Design
Hybridization Predominantly sp2 Increased sp3 fraction ( Fsp3​ )Enhanced aqueous solubility; reduced off-target lipophilic binding.
Conformation Planar (Flat)Puckered (3D)Superior spatial fit into complex enzymatic binding pockets.
Lipophilicity (LogD) HigherLowerImproved metabolic stability and hepatic clearance profiles.
π−π Stacking StrongWeakenedDecreased risk of hERG channel blockade and CYP450 inhibition.

Core Applications in Target Modalities

The {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine scaffold and its closely related derivatives have been successfully deployed across diverse therapeutic areas.

Oncology: hDHODH Inhibition in Leukemia

In the pursuit of therapies for Acute Myelogenous Leukemia (AML), researchers have targeted human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for de novo pyrimidine synthesis. A 2021 study demonstrated that reduced 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine analogues effectively bind the enzyme's "lipophilic patch." The sp3 character allows the ring to fit precisely between Val134 and Val143, while the core forms a critical ion bridge with Arg136 and a hydrogen bond with Gln47 [1].

Neurology: Dopamine D3 Receptor Agonists

For neurological applications, achieving selectivity between Dopamine D2 and D3 receptors is notoriously difficult. Utilizing 3D-QSAR pharmacophore modeling, researchers designed tetrahydropyrazolo[1,5-a]pyridine derivatives where the sp2 nitrogens of the pyrazole ring act as essential hydrogen-bond acceptors. This precise spatial arrangement granted substantial and selective affinity for the D3 receptor, acting as a highly effective bioisosteric subunit [2].

Table 2: Summary of Key Pharmacological Targets
Target / Disease AreaRole of the ScaffoldReference
hDHODH (AML)Binds the lipophilic patch; forms ion bridge with Arg136.
Dopamine D3 Receptor (Neurology)Acts as a bioisosteric subunit; nitrogens serve as H-bond acceptors.
Androgen Receptor (Prostate Cancer)Fused with steroids to suppress AR-regulated genes (Nkx3.1, PSA).
Melanoma (Photodynamic Therapy)Fused chlorins exhibit high absorption at 650 nm for photosensitization.

Visualizing Workflows and Mechanisms

To fully leverage this building block, understanding both the synthetic integration and the biological mechanism of action is critical.

Synthetic Workflow for Library Generation

The synthesis of these derivatives typically begins with a 5-amino-1H-pyrazole, followed by ring closure to form the bicyclic system, and subsequent functionalization of the methanamine vector.

Synthesis A 5-Amino-1H-pyrazole (Starting Material) B Boc-Protection & Alkylation A->B Step 1 C Cyclization to Tetrahydropyrazolo[1,5-a]pyridine B->C Step 2 D Methanamine Installation (via Nitrile Reduction) C->D Step 3 E Library Diversification (Amidation/Urea Formation) D->E Step 4

Figure 1: Stepwise synthetic workflow for generating tetrahydropyrazolo[1,5-a]pyridine libraries.

Mechanism of Action: hDHODH Inhibition

When functionalized appropriately, the scaffold acts as a potent inhibitor of pyrimidine metabolism, triggering apoptosis in rapidly dividing cancer cells.

Mechanism Ligand {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl} methanamine derivative Enzyme hDHODH Enzyme (Arg136 / Gln47 interactions) Ligand->Enzyme Binds Lipophilic Patch Block Ubiquinone Site Blockade Enzyme->Block Induces Metabolism Pyrimidine De Novo Synthesis Arrest Block->Metabolism Causes Outcome Apoptosis in AML Cells Metabolism->Outcome Triggers

Figure 2: Pharmacological mechanism of hDHODH inhibition by tetrahydropyrazolo[1,5-a]pyridines.

Experimental Protocol: High-Yield Amidation Workflow

Because {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is typically supplied as a dihydrochloride salt, standard coupling conditions must be carefully optimized. The following protocol utilizes a self-validating system designed to maximize yield while minimizing epimerization of chiral carboxylic acids.

Reagents & Materials
  • Amine: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (1.0 eq)

  • Acid: Target Carboxylic Acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology & Causality

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Causality: Pre-activation forms the highly reactive OAt-ester. Adding the amine after this step prevents the basic amine from forming an unreactive carboxylate salt with the acid, which would stall the reaction kinetics.

Step 2: Self-Validating Checkpoint (LC-MS)

  • Pull a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: The presence of the active HOAt-ester mass confirms successful activation. Proceeding without this confirmation risks complex downstream purification due to unreacted starting materials.

Step 3: Amine Addition & Coupling

  • In a separate vial, suspend the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (1.0 eq) in a minimal amount of DMF and add the remaining DIPEA (2.0 eq).

  • Causality: The extra equivalents of DIPEA are strictly required to liberate the free base from the dihydrochloride salt in situ. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile against the OAt-ester.

  • Transfer the free-based amine solution to the pre-activated acid mixture. Stir for 2–4 hours at room temperature.

Step 4: Quenching and Phase Separation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (2x): Neutralizes residual acid and removes the acidic HOAt byproduct.

    • 5% aqueous LiCl (3x): Critical step. Lithium chloride is highly effective at partitioning DMF out of the organic layer and into the aqueous phase, preventing DMF from streaking during chromatography.

    • Brine (1x): Breaks any remaining emulsions and pre-dries the organic layer.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol, 95:5) to yield the pure amide derivative.

References

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry (2021).[Link]

  • Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry (2005).[Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry (2019).[Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry (2015).[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis route for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

This Application Note details a robust, scalable, and regioselective three-step synthetic route for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (also referred to as (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

This Application Note details a robust, scalable, and regioselective three-step synthetic route for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (also referred to as (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanamine). This fused bicyclic scaffold is highly valued in medicinal chemistry as a rigidified bioisostere for histamine and dopamine, frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics.

Mechanistic Rationale & Strategy

The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core presents a distinct regioselectivity challenge: saturating the pyridine ring without cleaving or reducing the pyrazole ring.

  • Regioselective Core Saturation: We initiate the sequence from the commercially available pyrazolo[1,5-a]pyridine-2-carboxylic acid. The selective catalytic hydrogenation of the pyrazolo[1,5-a]pyridine core to its 4,5,6,7-tetrahydro derivative is achieved using Adams' catalyst (PtO₂). Conducting this in glacial acetic acid is causal to the reaction's success: the acidic medium protonates the bridgehead nitrogen, increasing the electrophilicity of the 6-membered ring and preventing catalyst poisoning by the nitrogen lone pair, while the electron-rich pyrazole ring remains intact[1].

  • CDI-Mediated Amidation: To convert the carboxylic acid to the primary amide, 1,1'-Carbonyldiimidazole (CDI) is deployed. This avoids the use of harsh chlorinating agents (e.g., SOCl₂), which can generate HCl and complicate the reaction by protonating the newly saturated tetrahydropyridine core. CDI forms a highly reactive acyl imidazole intermediate that undergoes smooth aminolysis with aqueous ammonia.

  • Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is utilized to reduce the primary amide to the target methanamine. Similar tetrahydropyrazolo[1,5-a]pyridine scaffolds have demonstrated high stability under strong hydride reduction conditions[2]. A precise Fieser quenching method is integrated into the protocol to prevent the formation of gelatinous aluminum emulsions, ensuring maximum recovery of the highly polar amine product.

Synthetic Workflow

SynthesisRoute A Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Starting Material) B 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine- 2-carboxylic acid A->B PtO2, H2 (50 psi) AcOH, 25 °C C 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine- 2-carboxamide B->C 1. CDI, DIPEA, THF 2. NH4OH (aq) D {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin- 2-yl}methanamine C->D LiAlH4, THF Reflux, 6 h

Figure 1: Three-step synthetic workflow for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine.

Quantitative Data & Reaction Parameters

StepTransformationReagents & ConditionsTimeExpected YieldIn-Process Control (CQA)
1 Core SaturationPtO₂, H₂ (50 psi), AcOH, 25 °C16 h85–95%Disappearance of aromatic pyridine protons (¹H NMR)
2 AmidationCDI, DIPEA, THF; then NH₄OH (aq)6 h80–90%Formation of amide peak, mass shift -0.98 Da (LC-MS)
3 Amide ReductionLiAlH₄, THF, 65 °C6 h75–85%Ninhydrin positive spot, mass shift -14.0 Da (LC-MS)

Detailed Experimental Protocols

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Preparation: Charge a Parr hydrogenation vessel with pyrazolo[1,5-a]pyridine-2-carboxylic acid (10.0 g, 61.7 mmol) and glacial acetic acid (150 mL).

  • Catalyst Addition: Purge the vessel with N₂ for 5 minutes. Carefully add PtO₂ (1.40 g, 6.17 mmol, 10 mol%) under a continuous N₂ stream to prevent auto-ignition.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Agitate the mixture at room temperature (25 °C) for 16 hours. Monitor the pressure drop to confirm H₂ consumption.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with methanol (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate the residue with toluene (3 × 50 mL) to azeotropically remove residual acetic acid. The resulting crude acetate salt is used directly in the next step.

Step 2: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide
  • Activation: Dissolve the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid acetate salt (~10.2 g) in anhydrous THF (200 mL). Add N,N-Diisopropylethylamine (DIPEA) (21.5 mL, 123.4 mmol) to neutralize the acetate.

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (15.0 g, 92.5 mmol) in three portions over 15 minutes. Stir the mixture at room temperature for 2 hours until CO₂ evolution ceases.

  • Amidation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 28% aqueous ammonium hydroxide (NH₄OH) (24.0 mL, ~300 mmol). Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF. Partition the aqueous residue between ethyl acetate (250 mL) and water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 100 mL).

  • Isolation: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amide as an off-white solid.

Step 3: Synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
  • Reduction: Suspend LiAlH₄ (6.0 g, 158 mmol) in anhydrous THF (150 mL) in a flame-dried, 3-neck round-bottom flask at 0 °C under an N₂ atmosphere.

  • Addition: Dissolve the amide from Step 2 (~8.7 g, 52.7 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. Carefully and sequentially add:

    • 6.0 mL of deionized H₂O (dropwise, extreme caution: vigorous H₂ evolution).

    • 6.0 mL of 15% aqueous NaOH.

    • 18.0 mL of deionized H₂O.

  • Isolation: Stir the quenched mixture vigorously at room temperature for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through Celite and wash the cake thoroughly with hot THF (3 × 100 mL).

  • Final Polish: Concentrate the filtrate under reduced pressure to yield the free base amine as a pale yellow oil. (Optional: Dissolve the oil in minimal methanol and add 4M HCl in dioxane to precipitate the highly stable dihydrochloride salt).

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, cross-reference the isolated product against these expected ¹H NMR Critical Quality Attributes (CQAs):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 5.90 (s, 1H): Confirms the preservation of the pyrazole C3 proton.

    • δ 4.05 (t, J = 6.2 Hz, 2H): Saturated pyridine CH₂ at C7 (adjacent to the bridgehead nitrogen).

    • δ 3.65 (s, 2H): The newly formed methanamine CH₂ group.

    • δ 2.70 (t, J = 6.4 Hz, 2H): Saturated pyridine CH₂ at C4 (adjacent to the pyrazole ring).

    • δ 1.95 – 1.75 (m, 4H): Saturated pyridine CH₂ groups at C5 and C6.

    • δ 1.80 (br s, 2H): Primary amine NH₂ (exchanges with D₂O).

References

  • Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry.[Link]

  • A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: Advanced Amide Coupling Protocols Utilizing {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Drug Discovery, Bioisostere Functionalization, and Library Synthesis Structural Profiling and Reactivity Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Drug Discovery, Bioisostere Functionalization, and Library Synthesis

Structural Profiling and Reactivity Causality

The building block {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (often utilized as a dihydrochloride salt, CAS: 1909336-24-8) features a unique saturated bicyclic core. In medicinal chemistry, this tetrahydropyrazolo[1,5-a]pyridine scaffold is frequently deployed to improve the metabolic stability and solubility of drug candidates.

When designing amide coupling reactions with this molecule, three structural and chemical causalities must dictate your experimental design:

  • Aliphatic Nucleophilicity: The primary amine is separated from the pyrazolo-pyridine core by a methylene bridge. This insulates the amine from the electron-withdrawing effects of the heteroaromatic system, rendering it a highly reactive, unhindered aliphatic amine.

  • Salt Form Stoichiometry: Commercially, this amine is almost exclusively supplied as a dihydrochloride salt [1]. Causality: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or N-Methylmorpholine [NMM]) relative to the amine. Failure to fully neutralize the salt leaves the amine protonated (non-nucleophilic), leading to the premature hydrolysis of your expensive coupling reagents.

  • Polarity of the Product: The resulting amides are often highly polar. Causality: Coupling reagents that generate lipophilic by-products (like DCC or DIC) should be avoided, as the organic-soluble ureas will co-elute with your polar product during chromatography. Water-soluble reagents like EDC are strongly preferred.

Mechanistic Selection of Coupling Reagents

Choosing the correct coupling reagent is not a mere preference; it is a mechanistic necessity dictated by the steric hindrance of your carboxylic acid and the sensitivity of your substrate [2].

  • HATU / HOAt Systems: Best for sterically hindered carboxylic acids or unreactive substrates. The HOAt active ester intermediate features a pyridine-like nitrogen at the 7-position. This nitrogen acts as an intramolecular hydrogen-bond acceptor, orienting the incoming {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine and accelerating the nucleophilic attack via a neighboring group effect [3].

  • EDC / HOBt Systems: The gold standard for scalable, cost-effective couplings. EDC generates a water-soluble urea by-product that is easily removed during aqueous extraction, preventing tedious chromatographic separations [4].

  • COMU: A morpholine-based uronium salt that offers a safer, non-explosive profile compared to benzotriazoles (like HATU/HBTU). COMU operates with high efficiency and low epimerization, making it ideal for coupling chiral amino acids to our target amine [5].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents specifically when reacting with unhindered primary amines like {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine.

Coupling ReagentActivation TypeBy-product SolubilityEpimerization RiskRelative KineticsRecommended Solvent
HATU O-Acyl Uronium / HOAtOrganic (Tetramethylurea)Very LowVery Fast (< 1 h)DMF, NMP
EDC / HOBt O-Acylisourea / HOBtAqueous (Water-soluble urea)LowModerate (2-4 h)DCM, DMF
COMU O-Acyl Uronium / OxymaAqueous / OrganicVery LowFast (1-2 h)DMF, MeCN
T3P (50% in EtOAc) Phosphonic AnhydrideAqueous (Water-soluble)Extremely LowSlow (4-12 h)EtOAc, DCM

Experimental Workflows & Mechanistic Pathways

Workflow Acid 1. Carboxylic Acid + Coupling Reagent (e.g., HATU, EDC, COMU) Activation 2. Pre-activation (10-15 min) Formation of Active Ester Acid->Activation Amine 3. Add Pyrazolo[1,5-a]pyridin-2-ylmethanamine + DIPEA (to neutralize HCl salt) Activation->Amine Coupling 4. Amide Bond Formation (Stir 1-4 h at RT) Amine->Coupling Nucleophilic Attack Workup 5. Aqueous Workup (Remove urea by-products & excess base) Coupling->Workup Purification 6. Purification (Flash Chromatography or Prep-HPLC) Workup->Purification

Workflow for amide bond formation using pyrazolo[1,5-a]pyridin-2-ylmethanamine.

Mechanism Acid Carboxylic Acid (R-COOH) Uronium O-Acyl Uronium Intermediate Acid->Uronium Base / HATU HATU HATU + DIPEA (Deprotonation) HATU->Uronium ActiveEster HOAt Active Ester (Highly Electrophilic) Uronium->ActiveEster HOAt attack (-Tetramethylurea) Product Target Amide Product ActiveEster->Product Amine addition (Neighboring group effect) Amine Pyrazolo[1,5-a]pyridin -2-ylmethanamine Amine->Product

Mechanistic pathway of HATU-mediated activation and subsequent amine coupling.

Validated Step-by-Step Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . They include In-Process Controls (IPC) to verify intermediate formation before proceeding, preventing the waste of the valuable pyrazolo-pyridine building block.

Protocol A: High-Efficiency HATU Coupling (For Sterically Hindered Acids)

Use this protocol when coupling alpha,alpha-disubstituted carboxylic acids or when rapid reaction times are required.

Reagents:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • HATU (1.1 equiv, 1.1 mmol)

  • {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (1.05 equiv, 1.05 mmol)

  • DIPEA (4.0 equiv, 4.0 mmol) — Note: 2.0 equiv to neutralize the amine salt, 2.0 equiv to mediate the coupling.

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv) in one portion. The solution will typically turn pale yellow. Stir at room temperature for 15 minutes.

  • Self-Validation (IPC 1): Quench a 5 µL aliquot into 1 mL of methanol and analyze via LC-MS. You should observe the mass of the methyl ester (formed by the quench of the HOAt active ester), confirming complete activation of the acid.

  • Amine Addition: In a separate vial, suspend the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (1.05 equiv) in 1.0 mL DMF and add DIPEA (2.0 equiv) to liberate the free base. Sonicate for 1 minute until a clear solution is obtained.

  • Add the liberated amine solution dropwise to the activated acid mixture. Stir at room temperature for 1–2 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. The active ester peak should be completely consumed, replaced by the product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, saturated aqueous NaHCO₃ (15 mL) to remove unreacted acid, and 1M HCl (15 mL) to remove unreacted amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable EDC/HOBt Coupling (For Easy Workup)

Use this protocol for standard library synthesis where avoiding chromatography is a priority.

Reagents:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • EDC·HCl (1.2 equiv, 1.2 mmol)

  • HOBt hydrate (1.2 equiv, 1.2 mmol)

  • {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (1.0 equiv, 1.0 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous DCM (10.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HOBt in anhydrous DCM (10 mL). Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes to form the OBt active ester.

  • Amine Addition: Add the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride directly to the reaction flask as a solid, immediately followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Workup (Self-Validating Phase Separation): Dilute with additional DCM (20 mL). Wash the organic layer with water (2 x 15 mL). Because EDC and its urea by-product are highly water-soluble, they will partition entirely into the aqueous layer.

  • Wash the organic layer with brine (15 mL), dry over MgSO₄, and evaporate. The crude product is typically >90% pure by NMR and ready for final polishing via recrystallization or a short silica plug.

References

  • NextSDS Substance Database. (2023). {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS 1909336-24-8). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Prasad, R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 398-412.[Link]

Method

Application Notes: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine as a Versatile Scaffold for Drug Discovery

Abstract The pyrazolo[1,5-a]pyridine scaffold and its saturated analogue, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, are recognized as privileged heterocyclic systems in medicinal chemistry.[1][2] These core structures a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold and its saturated analogue, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, are recognized as privileged heterocyclic systems in medicinal chemistry.[1][2] These core structures are present in numerous compounds with a wide array of pharmacological activities, including kinase inhibition, antiviral properties, and central nervous system activity.[2][3][4] This document details the utility of a key derivative, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, as a strategic intermediate for the synthesis of compound libraries in drug discovery. The primary amine functionality at the 2-position serves as a versatile chemical handle for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets. This guide provides detailed protocols for the synthesis and derivatization of this intermediate, along with expert insights into its application in modern medicinal chemistry workflows.

Introduction and Significance

The fusion of a pyrazole ring with a pyridine ring creates a rigid, planar bicyclic system that is highly amenable to chemical modification.[5][6] The saturated pyridine ring in the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine intermediate provides a three-dimensional character that can be advantageous for optimizing pharmacokinetic properties and achieving specific interactions with biological targets.

The strategic placement of a primary aminomethyl group at the C2 position is of particular significance. This functional group allows for a multitude of subsequent chemical transformations, making the molecule an ideal starting point for parallel synthesis and the generation of focused compound libraries. Its derivatives have shown potential as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in diseases like cancer.[5][7][8]

Physicochemical Properties & Handling

A summary of the key computed and experimental properties of the title intermediate is provided below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃---
Molecular Weight 151.21 g/mol ---
Appearance Pale yellow oil (Predicted)---
Boiling Point Not available---
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.Best Practice
Solubility Soluble in Methanol, Dichloromethane, Chloroform.Predicted
CAS Number 1383790-21-4PubChem

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The primary amine may be corrosive and a skin/eye irritant. Avoid direct contact.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Synthesis of the Intermediate

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine can be approached through a multi-step sequence starting from readily available materials. A plausible and efficient synthetic route is outlined below, based on established heterocyclic chemistry principles.

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway start 2-Picolylamine step1 Step 1: Amination (Reagents: O-(Mesitylenesulfonyl)hydroxylamine) start->step1 intermediate1 1-Amino-2-(aminomethyl)pyridinium mesitylenesulfonate step1->intermediate1 step2 Step 2: Cyclization (Reagents: Ethyl acetoacetate, Base) intermediate1->step2 intermediate2 2-Methyl-pyrazolo[1,5-a]pyridin-7(4H)-one step2->intermediate2 step3 Step 3: Reduction (Reagents: LiAlH4 or BH3-THF) intermediate2->step3 intermediate3 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine step3->intermediate3 step4 Step 4: Formylation (Reagents: Vilsmeier-Haack, POCl3/DMF) intermediate3->step4 intermediate4 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde step4->intermediate4 step5 Step 5: Reductive Amination (Reagents: NH4OAc, NaBH3CN) intermediate4->step5 product {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine step5->product

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol 3.1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde (Intermediate 4)

This protocol outlines a common method for introducing a formyl group onto the pyrazolo[1,5-a]pyridine core, which is a precursor to the final amine.

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems. The pyrazolo[1,5-a]pyridine scaffold is sufficiently nucleophilic at the C2 position to undergo this transformation.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 5 equivalents) in anhydrous Dichloromethane (DCM) to 0°C.

    • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF solution over 30 minutes, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a solid) will be observed.

    • Stir the mixture at 0°C for an additional 30 minutes.

    • Add a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired aldehyde.

Protocol 3.2: Synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (Final Product)
  • Rationale: Reductive amination is a highly efficient and widely used method to convert aldehydes to primary amines. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is selective for the iminium ion intermediate, minimizing side reactions.

  • Procedure:

    • Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde (1 equivalent) in anhydrous methanol.

    • Add ammonium acetate (NH₄OAc, 10-20 equivalents) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Quench the reaction by adding 1M hydrochloric acid (HCl) dropwise at 0°C until the pH is ~2 to decompose any remaining reducing agent.

    • Basify the solution to pH > 10 with 2M sodium hydroxide (NaOH).

    • Extract the product with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Further purification can be achieved via silica gel chromatography if necessary, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent streaking.

Core Applications in Medicinal Chemistry

The primary amine of the title intermediate is a nucleophilic handle that enables rapid library generation through various coupling reactions.

Diagram: Key Derivatization Reactions

G cluster_reactions Derivatization Pathways main {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine r1 R-COCl or R-COOH (Acylation) main->r1 HATU, DIPEA r2 R-SO2Cl (Sulfonylation) main->r2 Pyridine or TEA r3 R'-CHO, NaBH(OAc)3 (Reductive Amination) main->r3 DCM or DCE r4 R-NCO (Urea Formation) main->r4 DCM p1 Amide Library (R-CO-NH-CH2-PyrazoloPy) r1->p1 p2 Sulfonamide Library (R-SO2-NH-CH2-PyrazoloPy) r2->p2 p3 Secondary Amine Library (R'-CH2-NH-CH2-PyrazoloPy) r3->p3 p4 Urea Library (R-NH-CO-NH-CH2-PyrazoloPy) r4->p4

Caption: Common derivatization pathways for library synthesis.

Protocol 4.1: Parallel Amide Synthesis via Acylation
  • Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimizes racemization for chiral carboxylic acids.

  • Procedure (for a single well in a 96-well plate):

    • To a vial/well, add a solution of the desired carboxylic acid (1.2 equivalents) in DMF.

    • Add a solution of HATU (1.2 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 3 equivalents).

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.

    • Add a solution of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1 equivalent) in DMF.

    • Seal the plate/vial and shake at room temperature for 4-16 hours.

    • Monitor by LC-MS.

    • Upon completion, the reaction mixture can be directly purified by preparative HPLC-MS.

Protocol 4.2: Sulfonamide Synthesis
  • Rationale: The sulfonamide functional group is a key pharmacophore in many approved drugs. This protocol provides a straightforward method for its synthesis.

  • Procedure:

    • Dissolve {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1 equivalent) in anhydrous DCM containing a non-nucleophilic base such as triethylamine (TEA, 2-3 equivalents) or pyridine (as solvent).

    • Cool the mixture to 0°C.

    • Add a solution of the desired sulfonyl chloride (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or preparative HPLC.

Case Study: A Workflow for Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are known to act as "hinge-binding" motifs in many kinase inhibitors.[3][5] The following represents a hypothetical workflow utilizing the title intermediate to rapidly generate a library of potential PI3K inhibitors, a family of kinases implicated in cancer.[7][8]

Diagram: Kinase Inhibitor Discovery Workflow

G cluster_workflow Drug Discovery Workflow start Intermediate: {4H,5H,6H,7H-pyrazolo[1,5-a] pyridin-2-yl}methanamine library Step 1: Parallel Synthesis (Protocol 4.1: Amide Coupling) with diverse carboxylic acids start->library product Library of Amide Derivatives (~100-500 compounds) library->product screen Step 2: High-Throughput Screening (HTS) against PI3K isoforms (α, β, γ, δ) product->screen hits Initial Hits Identified (e.g., IC50 < 1 µM) screen->hits sar Step 3: SAR Analysis Identify key structural motifs for potency and selectivity hits->sar optimization Step 4: Lead Optimization Synthesize focused libraries around potent hits sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: A streamlined workflow from intermediate to preclinical candidate.

Hypothetical Library Design

To explore the SAR for a kinase target, a library would be designed by coupling the intermediate with a diverse set of carboxylic acids, focusing on fragments known to interact with the solvent-front or back-pocket regions of the ATP-binding site.

R-Group (from R-COOH)Rationale for InclusionTarget Interaction
3-methoxy-4-morpholinophenylExplore interactions in the solvent-exposed region; morpholine enhances solubility.Solvent Front
Indole-5-ylRigid, planar group to probe for potential pi-stacking interactions.Back Pocket
2-amino-thiazole-4-ylIntroduces additional hydrogen bond donors/acceptors.Hinge/Solvent
CyclohexylAliphatic group to probe hydrophobic pockets.Hydrophobic Pocket

This targeted library approach allows for the efficient exploration of chemical space and the rapid identification of promising lead compounds for further development. Each synthesized compound would be subjected to rigorous quality control (LC-MS, ¹H NMR) before biological screening to ensure data integrity.

Conclusion

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a high-value intermediate for pharmaceutical research and development. Its accessible synthesis and the versatile reactivity of its primary amine handle make it an ideal building block for the construction of diverse compound libraries. The protocols and workflows detailed in these notes provide a robust framework for researchers to leverage this scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021). Encyclopedia.pub. [Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. (2019). PubMed. [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. (2015). PubMed. [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2023). Bentham Science. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. (2011). PubMed. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013). ResearchGate. [Link]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. [Link]

  • convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles. (n.d.). International Journal of Pharmacy. [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. (n.d.). Royal Society of Chemistry. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. (2018). Journal of Medicinal Chemistry. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). PubMed. [Link]

Sources

Application

Application Note: Optimized Reductive Amination Protocols for the Synthesis of N-Substituted {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamines

Abstract The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic candidates. The functionalization of this scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic candidates. The functionalization of this scaffold is critical for developing structure-activity relationships (SAR) and optimizing drug-like properties. This application note provides detailed, reliable, and optimized protocols for the N-alkylation of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine via reductive amination. We present two primary methods utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. The rationale behind reagent selection, solvent choice, and reaction parameter control is discussed in depth to empower researchers in drug discovery and chemical development to successfully synthesize diverse libraries of N-substituted pyrazolopyridine derivatives.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot procedure, which combines the formation of an imine or iminium ion from an amine and a carbonyl compound with its immediate reduction, offers significant advantages in efficiency and atom economy.[2][3] For scaffolds like pyrazolo[1,5-a]pyridine, which are prevalent in kinase inhibitors and other targeted therapies, the ability to rapidly generate a diverse set of amine analogs from a common intermediate like {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a cornerstone of lead optimization campaigns.

The choice of reducing agent is paramount, as it must selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting carbonyl compound.[2][4] This guide focuses on two of the most effective and widely adopted reagents for this transformation, providing protocols tailored for the specific reactivity of the heterocyclic {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine substrate.

General Reaction Mechanism

The reductive amination process occurs in two key stages within a single reaction vessel. First, the primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. Under mildly acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The reducing agent then selectively delivers a hydride to the iminium carbon to yield the final alkylated amine product.

ReductiveAmination cluster_1 Imine Formation (Reversible) cluster_2 Iminium Formation & Reduction Amine R¹-NH₂ ({Pyrazolopyridine}methanamine) Imine Imine Intermediate Amine->Imine + H⁺, - H₂O Carbonyl R²(C=O)R³ (Aldehyde/Ketone) Carbonyl->Imine Iminium Iminium Ion [R¹-N⁺H=CR²R³] Imine->Iminium + H⁺ Product Final Product (Secondary/Tertiary Amine) Iminium->Product [Reducing Agent] e.g., NaBH(OAc)₃

Figure 1: General mechanism of reductive amination.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive amination due to its mild nature, excellent selectivity, and enhanced safety profile, as it does not release toxic cyanide gas.[2][5] It is particularly effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.[6] The bulky acetate groups temper its reactivity, making it less likely to reduce the starting aldehyde or ketone compared to other borohydrides.[2]

Causality Behind Experimental Choices:

  • Reducing Agent: STAB is used because it is selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure with high yields.[6]

  • Solvent: Aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred because STAB is water-sensitive and not highly compatible with protic solvents like methanol.[2][7]

  • Acid Catalyst: For reactions with ketones, or less reactive aldehydes, a catalytic amount of acetic acid can accelerate iminium ion formation. For most aldehydes, it is not strictly necessary.[6]

Detailed Step-by-Step Protocol (STAB)
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Add the desired aldehyde (1.1 eq) or ketone (1.2 eq) to the solution.

  • If using a ketone, add glacial acetic acid (0.1-0.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Data Summary: STAB Protocol
ParameterAldehyde ReactantKetone Reactant
Amine Equiv.1.01.0
Carbonyl Equiv.1.1 - 1.21.2 - 1.5
NaBH(OAc)₃ Equiv.1.3 - 1.61.5 - 2.0
Catalyst (AcOH)Generally not required0.1 - 1.0 eq
SolventDCE, DCM, THFDCE, DCM, THF
TemperatureRoom TemperatureRoom Temperature
Typical Time4 - 12 hours12 - 24 hours

Table based on general principles outlined in Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[6]

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Method

Sodium cyanoborohydride is another highly effective reagent, prized for its stability in protic solvents and its pH-dependent reactivity.[8][9] It is largely unreactive towards carbonyls at neutral or slightly acidic pH but rapidly reduces iminium ions, making it ideal for reductive aminations in solvents like methanol or ethanol.[8]

Causality Behind Experimental Choices:

  • Reducing Agent: NaBH₃CN is an excellent choice for its selectivity, which is "unlocked" under specific pH conditions.[9]

  • pH Control: This is the most critical parameter. The reaction must be maintained in a mildly acidic range (pH 4-7).[8] If the pH is too high, iminium formation is slow. If the pH is too low, the starting amine becomes fully protonated and non-nucleophilic. Acetic acid is commonly used as both a catalyst and a buffer.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they effectively dissolve the amine salt and the reagent, and can participate in the proton transfer steps.

Detailed Step-by-Step Protocol (NaBH₃CN)
  • To a clean round-bottom flask, add {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1.0 eq) and dissolve it in methanol (approx. 0.1 M).

  • Add the desired aldehyde or ketone (1.1-1.2 eq).

  • Add glacial acetic acid to adjust the pH to approximately 5-6 (can be checked with pH paper). Typically, 1.0-1.2 equivalents are sufficient.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Add this solution to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and basify to pH > 9 with 1M NaOH or saturated NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary: NaBH₃CN Protocol
ParameterTypical Conditions
Amine Equiv.1.0
Carbonyl Equiv.1.1 - 1.2
NaBH₃CN Equiv.1.5 - 2.0
pH ControlCritical (pH 4-7)
AcidAcetic Acid (1.0-1.2 eq)
SolventMethanol, Ethanol
TemperatureRoom Temperature
Typical Time6 - 24 hours

Table based on general principles outlined by Borch, R. F., et al. J. Am. Chem. Soc. 1971.[10]

Experimental Workflow: From Reaction to Purified Product

A systematic workflow is essential for achieving high purity and reproducible results. This involves careful setup, in-process monitoring, and a robust purification strategy.

Workflow General Experimental Workflow A 1. Reagent Preparation - Weigh Amine & Carbonyl - Prepare Solvent B 2. Reaction Setup - Dissolve reagents - Add Reducing Agent A->B C 3. In-Process Control - Monitor by TLC / LC-MS - Check for starting material consumption B->C C->B Incomplete D 4. Reaction Quench - Add aq. NaHCO₃ (STAB) - or Basify with NaOH (NaBH₃CN) C->D Reaction Complete E 5. Aqueous Work-up - Liquid-Liquid Extraction - Brine Wash D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Remove solvent in vacuo E->F G 7. Purification - Flash Column Chromatography (Silica or Amine-Functionalized Silica) F->G H 8. Product Characterization - ¹H NMR, ¹³C NMR, HRMS - Purity Analysis (HPLC) G->H

Figure 2: Standard workflow for reductive amination experiments.

References

  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (2026, February 13). Specialty Chemicals.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025, June 17).
  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025, June 17).
  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025, June 27). PubMed.
  • Reductive Amination - Common Conditions.
  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025, February 6).
  • Sodium Cyanoborohydride.G-Biosciences.
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, August 19). Chemical Reviews.
  • C-N Bond-Forming Reactions: Reductive Amination.Myers Chem 115, Harvard University.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.PMC.
  • Sodium Triacetoxyborohydride.Sigma-Aldrich.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024, December 16). ChemicalBook.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.Tokyo Chemical Industry Co., Ltd.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Organic Chemistry Portal.
  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. (2014, June 10). PubMed.
  • A Mild, Pyridine-Borane-Based Reductive Amin

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Method

catalytic hydrogenation methods to yield {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

An Application Guide to the Catalytic Hydrogenation of Pyrazolo[1,5-a]pyridine-2-carbonitrile to Yield {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Introduction The saturated bicyclic amine, {4H,5H,6H,7H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation of Pyrazolo[1,5-a]pyridine-2-carbonitrile to Yield {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Introduction

The saturated bicyclic amine, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, represents a valuable molecular scaffold in contemporary drug discovery. Saturated heterocycles, often referred to as sp³-rich structures, are increasingly sought after in medicinal chemistry for their ability to provide three-dimensional diversity, which can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[1] The synthesis of such scaffolds often relies on the reduction of their aromatic precursors.

This technical guide provides a detailed examination of catalytic hydrogenation methods for the synthesis of the target compound from its logical aromatic precursor, pyrazolo[1,5-a]pyridine-2-carbonitrile. The transformation requires the simultaneous or sequential reduction of two distinct functional groups: the aromatic pyridine moiety of the fused heterocyclic system and the cyano (nitrile) group at the C2 position. This process is a powerful illustration of atom economy, utilizing hydrogen to achieve significant molecular complexity from a flat, aromatic starting material.[2]

This document, intended for researchers and process chemists, will delve into the mechanistic underpinnings of catalyst selection, compare various catalytic systems, and provide detailed, actionable protocols for laboratory execution.

Synthetic Strategy Overview

The core transformation involves the addition of five equivalents of molecular hydrogen across the pyrazolo[1,5-a]pyridine-2-carbonitrile molecule. Two moles of H₂ are consumed in the reduction of the nitrile to a primary amine, and three moles are required to saturate the pyridine ring.

Synthetic_Pathway cluster_one_pot One-Pot Strategy Start Pyrazolo[1,5-a]pyridine-2-carbonitrile Intermediate1 Pyridine Ring Hydrogenation Start->Intermediate1 + 3 H₂ Intermediate2 Nitrile Group Reduction Start->Intermediate2 + 2 H₂ Product {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Start->Product + 5 H₂ / Catalyst Intermediate1->Product + 2 H₂ Intermediate2->Product + 3 H₂

Caption: Overall synthetic transformation from the aromatic precursor.

The primary challenge lies in identifying a catalytic system that can efficiently reduce both functionalities without promoting undesirable side reactions, such as hydrogenolysis or the formation of secondary and tertiary amines from the nitrile reduction.[3][4]

Part I: Catalytic Systems for Pyridine Ring Hydrogenation

The reduction of pyridine and its fused derivatives can be challenging due to the aromatic stabilization energy and the potential for the nitrogen lone pair to poison catalyst surfaces.[1] However, several classes of catalysts have proven effective.

Mechanistic Insight: The Role of Activation Direct hydrogenation of the pyridine ring often requires forcing conditions (high pressure and temperature).[2] A common strategy to facilitate this reduction under milder conditions is to protonate the pyridine nitrogen by conducting the reaction in an acidic medium. The resulting pyridinium salt is significantly more electrophilic and susceptible to hydrogenation.[5]

Catalyst Selection

  • Palladium on Carbon (Pd/C): As a versatile and widely used heterogeneous catalyst, Pd/C is effective for pyridine hydrogenation, particularly in acidic solvents like acetic acid or with the addition of mineral acids like HCl.[6][7][8] It is often the first choice due to its balance of activity, cost, and ease of handling.

  • Rhodium (Rh) Catalysts: Rhodium, often as Rh₂O₃ or supported on carbon, is exceptionally active for the hydrogenation of aromatic rings, including pyridines, frequently under milder conditions than palladium or platinum.[9] Rhodium complexes are also noted for their use in the asymmetric hydrogenation of related N-heterocycles.[10]

  • Iridium (Ir) Catalysts: Iridium complexes have emerged as powerful tools for the asymmetric hydrogenation of heteroaromatics, demonstrating high efficacy for pyrazolo[1,5-a]pyrimidine systems.[11][12][13] This highlights their intrinsic activity towards this particular heterocyclic core.

  • Ruthenium (Ru) Catalysts: Ruthenium catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have been successfully applied to the asymmetric hydrogenation of similar fused systems like triazolo[1,5-a]pyridines.[1]

Comparative Data for Pyridine Ring Hydrogenation
Catalyst SystemTypical ConditionsSolventKey AdvantagesPotential Issues
Pd/C (5-10%) 25-80 °C, 1-50 bar H₂Acidic (AcOH, EtOH/HCl)Cost-effective, widely availableRequires acid activation, potential for hydrogenolysis
Rh₂O₃ 40-60 °C, 5-20 bar H₂TFE, AlcoholsHigh activity under mild conditionsHigher cost than Pd
Raney® Nickel 80-150 °C, 50-100 bar H₂Alcohols, EthersVery powerful, can reduce robust ringsRequires high pressure/temperature, pyrophoric
Iridium Complexes 25-50 °C, 20-80 bar H₂DCM, AlcoholsHigh enantioselectivity possible[11][12]High cost, ligand synthesis required

Part II: Catalytic Systems for Nitrile to Primary Amine Reduction

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis. The reaction proceeds through a metal-hydride addition to the nitrile, forming an intermediate imine, which is then further reduced to the primary amine.

Mechanistic Insight: Suppressing Side Reactions A significant challenge in nitrile hydrogenation is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary amines. This can further react to form tertiary amines.[3][14] This side reaction can be suppressed by:

  • Adding Ammonia: A high concentration of ammonia shifts the equilibrium away from secondary amine formation.[15]

  • Using Basic Additives: Aqueous alkali metal hydroxides can also inhibit side reactions when using Raney Nickel.[15]

  • Solvent Choice: Protic solvents like ethanol are commonly used.

Catalyst Selection

  • Raney® Nickel: This is the most common and robust catalyst for this transformation. It is highly active and, when used with additives like ammonia, provides excellent selectivity for the primary amine.[3][14][15] A combination of Raney Ni with a hydride source like potassium borohydride (KBH₄) offers a milder, non-pressurized alternative.[3]

  • Palladium on Carbon (Pd/C): While active, Pd/C can sometimes promote the hydrogenolysis of the resulting aminomethyl group, particularly if it is in a benzylic position, leading to the formation of toluene as a byproduct in the case of benzonitrile.[4] This may be less of a concern for heteroaromatic systems.

  • Advanced Nickel Catalysts: Modern developments include carbon-coated nickel catalysts that offer high activity, selectivity, and improved stability, allowing for easier recovery and reuse.[16][17]

Comparative Data for Nitrile Hydrogenation
Catalyst SystemTypical ConditionsAdditiveKey AdvantagesSelectivity Issues
Raney® Nickel 60-120 °C, 10-100 bar H₂Ammonia, NaOHHigh activity, cost-effectiveProne to secondary amine formation without additives
Raney® Ni / KBH₄ 25-50 °C, Ambient PressureNoneVery mild conditions, no H₂ gas needed[3]Stoichiometric borohydride required
Pd/C (5-10%) 25-80 °C, 1-50 bar H₂NoneEasy to handle, good general activityRisk of hydrogenolysis[4]
Ni/NiO@C 120 °C, 10 bar H₂Ammonia/MethanolReusable, high selectivity[16][17]Higher temperature than some methods

Part III: Integrated Protocols for Synthesis

Based on the principles outlined above, the following protocols describe robust methods for the complete hydrogenation of pyrazolo[1,5-a]pyridine-2-carbonitrile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate, Solvent, Catalyst B Seal & Purge System (e.g., 3x N₂/Vacuum Cycles) A->B C Pressurize with H₂ (to target pressure) B->C D Heat & Stir (for specified time) C->D E Monitor H₂ uptake (Reaction Progress) D->E F Cool, Vent H₂, Purge N₂ E->F G Filter Catalyst (e.g., through Celite®) F->G H Solvent Removal G->H I Purification (e.g., Crystallization, Chromatography) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: One-Pot Hydrogenation with Palladium on Carbon in Acidic Media

Principle: This method leverages the dual capability of Pd/C to reduce both activated heteroaromatics and nitriles. Acetic acid serves as both the solvent and the activating agent for the pyridine ring.

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq)

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite® for filtration

Procedure:

  • Reactor Setup: To a suitable pressure reactor vessel, add pyrazolo[1,5-a]pyridine-2-carbonitrile and 10% Pd/C catalyst.

  • Add glacial acetic acid to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Reaction Execution: Seal the reactor and purge thoroughly with nitrogen gas followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar (approx. 725 psi).

  • Begin vigorous stirring and heat the reaction mixture to 60-80 °C.

  • Maintain the reaction for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of acetic acid or methanol.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue will be the acetate salt of the product. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 6M NaOH) to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking).

Troubleshooting:

  • Incomplete Reaction: If the pyridine ring is not fully reduced, increase the temperature, pressure, or reaction time. Ensure the catalyst is active.

  • Hydrogenolysis: If C-N bond cleavage is observed, consider lowering the reaction temperature or switching to a different catalyst like rhodium.

Protocol 2: One-Pot Hydrogenation with Raney® Nickel and Ammonia

Principle: This classic, powerful method uses the high activity of Raney® Nickel to reduce both functional groups. Ammoniacal methanol is used as the solvent to suppress the formation of secondary amine byproducts.[15]

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq)

  • Raney® Nickel (approx. 20% w/w, water-wet slurry)

  • 7N Ammoniacal Methanol

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Safety Note: Raney® Nickel is pyrophoric when dry. Always handle as a slurry under a liquid (water, ethanol).

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add the substrate and the ammoniacal methanol solvent.

  • Carefully add the Raney® Nickel slurry. It is best to rinse the catalyst with methanol to replace the water before adding it to the reaction.

  • Reaction Execution: Seal the reactor and purge thoroughly with nitrogen and then hydrogen.

  • Pressurize with hydrogen to 80-100 bar (approx. 1160-1450 psi).

  • Begin vigorous stirring and heat to 100-120 °C.

  • Monitor the reaction by pressure drop. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling and venting, carefully filter the catalyst. Do not allow the catalyst cake to dry. Quench the filter cake with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify as described in Protocol 1.

Troubleshooting:

  • Low Yield/Selectivity: Ensure the concentration of ammonia is sufficient. If secondary amine formation is still an issue, increase the ammonia concentration or hydrogen pressure.

  • Catalyst Inactivity: Use freshly prepared or purchased high-quality Raney® Nickel.

Conclusion

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine via catalytic hydrogenation of pyrazolo[1,5-a]pyridine-2-carbonitrile is a robust and efficient process. The choice of catalyst and conditions allows for significant control over the reaction outcome. For general laboratory synthesis, the Pd/C method in acetic acid offers a good balance of operational simplicity and effectiveness. For larger-scale operations or for substrates resistant to reduction, the Raney® Nickel method provides superior power, albeit with more demanding safety and equipment requirements. Both pathways exemplify the utility of heterogeneous catalysis in the rapid construction of complex, sp³-rich scaffolds essential for modern chemical and pharmaceutical research.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2008(13), 94-101. [Link]

  • Li, G., Li, Z., Zhang, Z., & Zhang, W. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry. [Link]

  • Misaki, T., Nagase, R., & Sugimura, T. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]

  • Li, G., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ChemRxiv. [Link]

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]

  • Ota, S., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(4), 1519-1525. [Link]

  • Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 145-154. [Link]

  • Wang, Z., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. Organic Letters. [Link]

  • Wu, J. (2014). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository. [Link]

  • Bartels, F., et al. (2022). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters, 24(40), 7384-7389. [Link]

  • Pascoe, G., & Lin, C. Y. (2007). Method for the production of primary amines by hydrogenating nitriles. U.S.
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Suter, C. M., & Moffett, E. W. (1934). The Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 56(2), 487-487. [Link]

  • Hou, G., et al. (2019). Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Chemical Communications, 55(1), 85-88. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Lennon, D., et al. (2008). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Chen, C. Y., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 51(55), 11048-11051. [Link]

  • Chen, C. Y., et al. (2015). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. [Link]

  • Wang, X., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Catalysis Science & Technology, 12(10), 3251-3259. [Link]

  • Li, B., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]

  • Pál, M., et al. (2022). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Crystals, 12(11), 1548. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in organic solvents

Welcome to the Technical Support Center for handling {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine . This partially saturated bicyclic primary amine is a highly valuable building block in modern drug discovery, no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine . This partially saturated bicyclic primary amine is a highly valuable building block in modern drug discovery, notably utilized in the synthesis of PRMT5 inhibitors and other targeted therapeutics[1].

Despite its utility, researchers frequently encounter severe solubility bottlenecks when attempting to use this compound in standard organic workflows. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine completely insoluble in dichloromethane (DCM) and tetrahydrofuran (THF)? A: The root cause is almost always the physical form of the reagent. Commercially, this compound is supplied as a dihydrochloride salt (CAS 1909336-24-8) to prevent oxidative degradation and improve shelf life[2]. Amine hydrochlorides possess high crystal lattice energies and are highly polar, rendering them virtually insoluble in non-polar or weakly polar aprotic solvents like DCM, THF, or ethyl acetate[3]. The ionic lattice energy vastly exceeds the solvation energy provided by these solvents.

Q2: I need to perform an amide coupling in DCM. How can I solubilize the compound without permanently altering its structure? A: You have two options depending on the sensitivity of your coupling reagents:

  • In-situ Neutralization: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to your reaction mixture[3]. You must use at least 2.2 to 3.0 equivalents to fully neutralize the dihydrochloride salt and liberate the free amine in solution.

  • Aqueous Free-Basing: If your coupling reagent (e.g., EDC/HOBt) is sensitive to excess hydrochloride salts, you must perform a liquid-liquid extraction prior to the reaction to isolate the free base (See Protocol A).

Q3: I successfully neutralized the salt, but the free base is still crashing out of my organic solvent. What is happening? A: Even as a free base, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine contains a primary amine and a pyrazole nitrogen. These functional groups act as strong hydrogen bond donors and acceptors, leading to intermolecular aggregation. If the free base is insufficiently soluble in pure DCM, adding a small percentage of a polar protic co-solvent (e.g., 5–10% Methanol in DCM) will disrupt these intermolecular hydrogen bonds and significantly improve the partition coefficient[4].

Q4: My multi-step synthesis requires the compound to be highly soluble in non-polar solvents across several steps. What is the most robust solution? A: For multi-step organic synthesis, converting the primary amine to a lipophilic carbamate derivative—specifically a tert-butyloxycarbonyl (Boc) protected amine—is the gold standard[5]. The bulky tert-butyl group masks the polar N-H bonds, drastically increasing lipophilicity and ensuring complete solubility in solvents ranging from DCM to hexanes.

Part 2: Solubility Data & Decision Workflows

To assist in experimental design, the following table summarizes the expected solubility profiles of the three distinct chemical forms of this molecule.

Quantitative Solubility Matrix
Solvent SystemDihydrochloride SaltFree Base FormN-Boc Protected Form
Water / Aqueous Buffers Highly Soluble (>50 mg/mL)Moderately SolubleInsoluble
DMSO / DMF SolubleSolubleHighly Soluble
Methanol / Ethanol SolubleSolubleHighly Soluble
Dichloromethane (DCM) Insoluble Partially Soluble*Highly Soluble
Tetrahydrofuran (THF) Insoluble Partially SolubleHighly Soluble
Hexanes / Heptane InsolubleInsolubleSoluble

*Solubility in DCM can be enhanced by using a 10:1 DCM/MeOH co-solvent system.

Solubility Troubleshooting Workflow

Workflow Node1 Solubility Issue: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Node2 Identify Supplied Form Node1->Node2 Node3 Dihydrochloride Salt Node2->Node3 Salt Form Node4 Free Base Node2->Node4 Amine Form Node5 In-situ Neutralization (DIPEA/TEA in DCM/THF) Node3->Node5 1-Step Coupling Node6 Aqueous Free-Basing (NaHCO3 extraction) Node3->Node6 Need pure base Node7 Solvent Switch (DMF, DMSO, NMP) Node4->Node7 Tolerates polar aprotic Node8 Boc-Protection (Temporary Lipophilicity) Node4->Node8 Needs non-polar solvent

Decision tree for resolving solubility issues based on the chemical form and reaction requirements.

Part 3: Validated Experimental Protocols

Protocol A: Free-Basing via Liquid-Liquid Extraction

Use this protocol when pure, salt-free amine is required for sensitive downstream reactions.

Causality Note: Because the free base retains significant polarity, standard DCM extraction will result in poor recovery. We utilize a 10:1 DCM/MeOH mixture to maximize the partition coefficient into the organic phase[4].

  • Dissolution: Suspend 1.0 equivalent of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride in a minimal volume of deionized water (approx. 5 mL per gram).

  • Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise under continuous stirring.

  • Self-Validation (pH Check): Test the aqueous layer with pH paper. Continue adding NaHCO₃ until the solution stabilizes at pH > 8. Gas evolution (CO₂) will cease when neutralization is complete[3].

  • Extraction: Extract the aqueous layer three times with a solvent mixture of DCM/MeOH (10:1, v/v).

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as a viscous oil or foamy solid. Do not over-dry on the high vacuum, as low-molecular-weight free amines can be volatile.

Protocol B: N-Boc Protection for Multi-Step Synthesis

Use this protocol to permanently resolve organic solubility issues during intermediate synthetic steps.

Causality Note: Di-tert-butyl dicarbonate (Boc₂O) reacts selectively with the primary amine. Triethylamine (TEA) is required to neutralize the dihydrochloride salt in situ, allowing the nucleophilic free amine to attack the Boc anhydride[6].

  • Setup: To a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), add the amine dihydrochloride (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (3.0 eq) dropwise. Stir for 15 minutes. The suspension should clear slightly as the free base is generated.

  • Protection: Dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (primary amine) will stain a deep purple/pink, whereas the Boc-protected product will not stain strongly with Ninhydrin but will be visible under UV (if conjugated) or with a general stain like PMA.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 10% citric acid (to remove unreacted amine/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Pathway Salt Amine Dihydrochloride (Highly Polar, Ionic) FreeBase Free Primary Amine (Moderate Polarity, H-Bonding) Salt->FreeBase NaHCO3 Extraction (Removes HCl) BocAmine N-Boc Protected Amine (Lipophilic, Non-Ionic) FreeBase->BocAmine (Boc)2O, TEA (Adds t-Butyl group)

Chemical transformation pathway illustrating the progression from the polar salt to the lipophilic Boc-protected derivative.

References

  • {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride - NextSDS Source: nextsds.com URL:2

  • WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: google.com (Google Patents) URL:1

  • Improving the solubility of Boc-eda-ET hcl for reactions Source: benchchem.com URL:3

  • Experimental procedure for deprotection of Boc-protected amines Source: benchchem.com URL:5

  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine Source: acs.org URL:4

  • Technical Support Center: Optimizing N-Boc-N,N-bis(2-chloroethyl)amine Synthesis Source: benchchem.com URL:6

Sources

Optimization

preventing oxidative degradation of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine during storage

Technical Support Center: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support guide for {4H,5H,6H,7H-pyrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support guide for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your compound. Researchers working with heterocyclic amines, particularly those with primary amine functionalities, often encounter challenges with oxidative degradation. This guide is designed to address these issues proactively, explaining the causative chemistry and providing validated protocols to safeguard your experiments.

Troubleshooting & FAQs

Q1: My sample of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, which was initially a white or off-white solid, has developed a yellow or brown tint during storage. What is causing this color change?

This is a classic visual indicator of chemical degradation, most commonly due to oxidation. The primary amine (-CH₂NH₂) and potentially the saturated heterocyclic ring system are susceptible to reaction with atmospheric oxygen.[1][2] This process can be accelerated by exposure to light, moisture, and elevated temperatures.[3] The colored impurities are often complex polymeric products formed from the initial oxidation products. A similar phenomenon is observed in many arylamines and other sensitive heterocyclic compounds, where even trace exposure to air can initiate discoloration over time.[1]

Q2: What is the primary chemical mechanism of degradation, and which part of the molecule is most vulnerable?

The primary site of oxidative vulnerability in {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is the exocyclic primary amine group. The nitrogen's lone pair of electrons makes it susceptible to attack by atmospheric oxygen, leading to the formation of various oxidation products, including imines, aldehydes (via deamination), or N-oxides. These initial products can then participate in further condensation or polymerization reactions, resulting in the observed colored impurities.

Protonating the amine to form a salt can increase stability by deactivating the lone pair, making it less susceptible to oxidation.[4] However, for most applications, handling the free base under inert conditions is the standard approach.

cluster_molecule Chemical Structure & Vulnerability cluster_explanation Key Vulnerable Site mol amine Primary Amine (-CH₂NH₂) mol->amine Most Susceptible to Oxidation ring Tetrahydropyridine Ring

Caption: Vulnerability map of the target molecule.

Q3: What are the definitive, validated storage conditions to ensure the long-term stability of this compound?

To prevent oxidative degradation, the compound must be protected from oxygen, moisture, light, and heat.[3][5] Storing the material under a dry, inert atmosphere is the most critical step.[6][7][8] The following conditions are strongly recommended for maintaining the integrity of your sample.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert Gas (Dry Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[5][6][8][9] Argon is denser than air and provides an excellent blanket, while nitrogen is a cost-effective and widely used alternative for most applications.[7]
Temperature -20°C (Short-term) or -80°C (Long-term)Reduces the rate of all chemical reactions, including degradation pathways. For long-term archival, -70°C or colder is preferable.[2]
Light Protect from LightStore in an amber or opaque vial to prevent photo-oxidation, a common degradation pathway for organic molecules.[2][3]
Container Tightly-Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal. Glass is generally preferred over plastic for long-term storage of organic compounds.[3][10]
Q4: How can I handle the compound for weighing and solution preparation without compromising its stability?

Handling should always be performed in a manner that minimizes exposure to the atmosphere. The gold standard is to use an inert atmosphere glovebox.[3] If a glovebox is unavailable, standard Schlenk line or inert gas blanketing techniques can be employed effectively.

cluster_prep Inert Atmosphere Weighing & Dissolution Workflow start Start: Vial of Compound & Degassed Solvent purge_vial 1. Purge Weighing Vessel with Inert Gas start->purge_vial weigh 2. Quickly Transfer & Weigh Solid Under Positive Pressure purge_vial->weigh dissolve 3. Add Degassed Solvent via Syringe weigh->dissolve seal 4. Seal Vessel & Mix dissolve->seal end End: Stable Stock Solution seal->end

Caption: Workflow for handling air-sensitive compounds.

Protocol: Preparing a Stock Solution via Inert Gas Blanketing

  • Solvent Degassing: Before you begin, thoroughly degas your chosen solvent (e.g., DMSO, DMF, Dichloromethane) to remove dissolved oxygen. This can be done by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Prepare a Weighing Vessel: Use a clean, dry glass vial with a septum-equipped cap.

  • Establish Inert Atmosphere: Insert two needles through the septum. Connect one to a low-flow stream of inert gas (e.g., nitrogen or argon) to act as an inlet. The other needle serves as an outlet to vent the displaced air. Purge the vial for 5-10 minutes.

  • Weighing: Briefly remove the cap and quickly add the approximate amount of solid {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine to the vial. Immediately reseal the vial and purge with inert gas for another 2-3 minutes to remove any air that entered during the transfer.

  • Dissolution: Using a gas-tight syringe, draw up the required volume of degassed solvent. Pierce the septum of the vial containing the solid and slowly add the solvent.

  • Finalize: Once the solvent is added, remove the needles and mix the solution until the solid is fully dissolved. The resulting stock solution should be stored under the recommended conditions (see Q3), typically in a freezer.

Q5: Can I add an antioxidant to my sample or solution to prevent degradation?

While antioxidants are used to stabilize some materials, their use in this context is generally not recommended for high-purity research applications. The addition of another chemical agent can complicate your experimental system by:

  • Interfering with downstream assays: The antioxidant may have its own biological or chemical activity.

  • Creating new impurities: The antioxidant itself or its reaction products could be difficult to separate from your compound of interest.

  • Incompatibility: The chosen antioxidant may not be soluble or stable in your desired solvent system.

Some plant-derived extracts containing phenolic compounds and vitamins have been shown to inhibit the formation of heterocyclic amines in high-temperature food processing, but this is mechanistically different and not directly applicable to the storage of a pure chemical.[11][12][13] The most reliable and contamination-free method for ensuring stability is the strict exclusion of oxygen through proper inert atmosphere techniques.[5][9]

Q6: How can I analytically verify the purity of my compound and detect potential degradation?

Regularly assessing the purity of your compound, especially before starting a new set of experiments, is a critical part of good laboratory practice. Several analytical techniques are well-suited for this purpose.

Analytical TechniquePurpose & Expected Results
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity assessment.[14] A pure sample will show a single major peak at a specific retention time. Degradation is indicated by the appearance of new, smaller peaks, often with different UV-Vis absorption profiles.
Mass Spectrometry (MS) Used to confirm the molecular weight of the parent compound. Degradation products may appear as new ions with higher or lower m/z values, corresponding to oxidative addition or fragmentation. Can be coupled with HPLC (LC-MS) for powerful analysis.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information. ¹H and ¹³C NMR spectra of a pure sample will be sharp and well-defined. Oxidative degradation often leads to the appearance of new signals, peak broadening, or a decrease in the integral of the parent compound's signals relative to an internal standard.
Gas Chromatography (GC) A powerful technique for identifying and quantifying volatile degradation products of amines.[16][17]

If degradation is suspected, comparing the analytical data of the stored sample to a freshly acquired or reference sample is the most definitive approach.

References

  • The Importance of Inerting. Air Products. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 2059–2067. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Inert gas. Wikipedia. [Link]

  • Kim, T. K., et al. (2022). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science and Technology, 42. [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • Inerting in the chemical industry. BOC. [Link]

  • Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology. [Link]

  • Cole, K. P., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 1823–1827. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Food Bioscience, 61, 104381. [Link]

  • Wang, Y., et al. (2023). Inhibitory effect of acylated anthocyanins on heterocyclic amines in grilled chicken breast patty and its mechanism. Food Science and Human Wellness, 12(6), 2110–2119. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Pan, Y., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4060. [Link]

  • CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(19), 5991. [Link]

  • Amuge, H. S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-22. [Link]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry. [Link]

  • Amuge, H. S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-22. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1324. [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. ResearchGate. [Link]

  • Lyapustin, D. N., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(20), 6239. [Link]

  • Harris, P. A., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2561–2576. [Link]

  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(5), 1196–1208. [Link]

Sources

Troubleshooting

refining HPLC separation methods for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine impurities

Technical Support Center: Refining HPLC Separation Methods for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Impurities Welcome to the Technical Support Center. This guide is specifically engineered for analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining HPLC Separation Methods for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Impurities

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine and its associated synthetic impurities.

Due to the presence of a primary aliphatic amine and a fused tetrahydropyrazolo-pyridine ring system, this compound is highly polar and strongly basic. These physicochemical properties frequently lead to poor retention on standard reversed-phase columns and severe peak tailing, complicating the resolution of closely eluting structural isomers and synthetic intermediates.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the main peak of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine exhibit severe tailing, making it impossible to integrate closely eluting impurities? A: Peak tailing for basic aliphatic amines is primarily caused by secondary ionic interactions between the protonated amine group of the analyte and ionized, acidic residual silanol groups on the silica-based stationary phase[1]. At typical acidic to neutral mobile phase pH values (pH 2-7), the primary amine is fully protonated (cationic), while a fraction of the silanols are deprotonated (anionic). This creates an ion-exchange mechanism that disrupts the standard hydrophobic partitioning, leading to a broadened, asymmetrical peak tail that can mask low-level impurities[2]. Solution: Switch to a base-deactivated, heavily end-capped column, or utilize Charged Surface Hybrid (CSH) technology which applies a low-level positive charge to the silica surface to repel basic analytes. Alternatively, raising the mobile phase pH above the compound's pKa (typically > pH 10 for primary amines) ensures the molecule is in its neutral state, eliminating the electrostatic interaction entirely.

Q2: The compound and its des-amino impurities elute near the void volume (k' < 1) on my standard C18 column. How can I increase retention to achieve baseline separation? A: The high polarity of the methanamine moiety prevents sufficient hydrophobic interaction with standard C18 alkyl chains. You have two primary mechanistic routes to solve this:

  • Ion-Pairing Chromatography (IPC): Add an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate or trifluoroacetic acid) to the mobile phase. The reagent binds to the protonated amine, forming a neutral, more hydrophobic complex that retains better on a C18 phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative to reversed-phase liquid chromatography for highly polar and hydrophilic basic drugs[3]. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), the polar amine partitions into a water-enriched layer immobilized on the stationary phase surface, drastically increasing retention.

Q3: How does buffer concentration affect the separation of these basic impurities in HILIC mode? A: In HILIC, the retention mechanism for basic compounds is highly sensitive to buffer concentration. Retention actually decreases with increasing buffer concentration on silica-based columns. This occurs as a result of the competitive interaction of the buffer cations (e.g., ammonium ions) with the ionized stationary phase silanols, displacing the protonated amine analyte[4]. Optimizing the buffer concentration (typically between 10 mM and 20 mM ammonium formate) is critical for fine-tuning the selectivity between the main API and its structural isomers.

Part 2: Experimental Protocols & Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail two orthogonal approaches for impurity profiling.

Protocol A: High-pH Reversed-Phase (RP-HPLC) Method Causality: Operating at pH 10.5 deprotonates the primary amine of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, increasing its hydrophobicity for better C18 retention and neutralizing its positive charge to prevent silanol interactions.

  • Column Selection: Select a high-pH stable column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) designed with ethylene-bridged hybrid (BEH) particles to prevent silica dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust pH to 10.5 using dilute ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 60% B

    • 15-18 min: Hold at 60% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration.

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 40°C; UV Detection at 220 nm and 254 nm.

  • Validation Step: Inject a system suitability standard containing the API and a known isomer (e.g., the 3-ylmethanamine analog). Resolution (Rs) must be > 2.0, and the tailing factor (Tf) of the API must be ≤ 1.2.

Protocol B: HILIC Method for Polar Impurity Profiling Causality: Utilizes orthogonal selectivity. The highly organic mobile phase forces the polar amine to partition into the aqueous layer on the stationary phase, separating impurities based on subtle differences in polarity and hydrogen-bonding capacity.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 25% Mobile Phase A / 75% Mobile Phase B. (Note: In HILIC, the stronger solvent is water).

  • Parameters: Flow rate at 0.5 mL/min; Column temperature at 30°C; Detection via LC-MS/MS (ESI+) or UV at 220 nm.

  • Validation Step: Monitor the retention factor (k'). If k' is too high, increase the proportion of Mobile Phase A (water) to elute the compounds faster.

Part 3: Data Presentation

Table 1: Comparison of Chromatographic Strategies for Basic Amine Impurities

Chromatographic ModeStationary PhaseMobile Phase pHRetention MechanismExpected Peak Shape (Tf)Best Use Case
Standard RP-HPLCTraditional Silica C18Acidic (pH 2-3)HydrophobicPoor (> 1.8)Non-polar impurities; des-amino degradation products.
High-pH RP-HPLCHybrid Silica C18 (BEH)Basic (pH 10.5)Hydrophobic (Neutral API)Excellent (1.0 - 1.2)Routine purity analysis; separating structural isomers.
Ion-Pairing RP-HPLCEnd-capped C18Acidic (pH 2.5) + IPCHydrophobic ComplexGood (1.1 - 1.4)When high-pH columns are unavailable; LC-UV only.
HILICZwitterionic / AmideAcidic (pH 3.0)Hydrophilic PartitioningExcellent (1.0 - 1.3)Highly polar synthetic intermediates; LC-MS compatibility.

Table 2: Troubleshooting Matrix for HILIC Optimization

Observed IssueCausative FactorRecommended Optimization
API elutes too early (k' < 1)Mobile phase is too strong (too much water).Decrease aqueous ratio (e.g., from 25% to 15% Buffer).
Poor resolution of isomersInsufficient ionic interaction.Decrease buffer concentration from 20 mM to 10 mM.
Irreproducible retention timesIncomplete column equilibration.Flush with at least 20 column volumes of mobile phase before injection.

Part 4: Mandatory Visualizations

TroubleshootingWorkflow Start Analyze {4H,5H,6H,7H-pyrazolo[1,5-a] pyridin-2-yl}methanamine RetCheck Is Retention Time Optimal (k' > 2)? Start->RetCheck LowRet Poor Retention (Elutes near void) RetCheck->LowRet No GoodRet Good Retention but Peak Tailing RetCheck->GoodRet Yes Action1 Switch to HILIC Mode or High pH RP-HPLC LowRet->Action1 Action2 Use End-capped/CSH Column Increase Buffer Conc. GoodRet->Action2 Success Optimized Separation & Symmetrical Peaks Action1->Success Action2->Success

Figure 1: Decision tree for troubleshooting retention and peak tailing issues of polar basic amines.

Mechanism Amine Basic Primary Amine (Protonated at pH < 8) RP Standard RP-HPLC (Silica C18) Amine->RP HILIC HILIC Mode (Polar Phase) Amine->HILIC Silanol Ion-Exchange with Residual Silanols RP->Silanol WaterLayer Partitioning into Aqueous Layer HILIC->WaterLayer Tailing Severe Peak Tailing & Impurity Co-elution Silanol->Tailing Symmetry Symmetrical Peaks & High Resolution WaterLayer->Symmetry

Figure 2: Mechanistic pathways comparing silanol interactions in RP-HPLC versus partitioning in HILIC.

Part 5: References[1] McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate.https://www.researchgate.net/publication/221835360_The_challenges_of_the_analysis_of_basic_compounds_by_high_performance_liquid_chromatography_Some_possible_approaches_for_improved_separations[2] BenchChem Technical Support Team. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." BenchChem.https://www.benchchem.com/document/technical-support-center-hplc-analysis-of-basic-compounds-and-their-derivatives[3] Jian, W., et al. "Hydrophilic interaction chromatography and its applications in the separation of basic drugs." ResearchGate.https://www.researchgate.net/publication/26770281_Hydrophilic_interaction_chromatography_and_its_applications_in_the_separation_of_basic_drugs[4] McCalley, D. V. "Hydrophilic Interaction Liquid Chromatography: An Update." LCGC International.https://www.chromatographyonline.com/view/hydrophilic-interaction-liquid-chromatography-update-0

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Spectral Comparison: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine vs. Aromatic Alternatives

As drug discovery pipelines increasingly prioritize molecules with high sp³ character to improve aqueous solubility and three-dimensional pharmacophore coverage, the transition from flat, fully aromatic rings to partiall...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize molecules with high sp³ character to improve aqueous solubility and three-dimensional pharmacophore coverage, the transition from flat, fully aromatic rings to partially saturated bioisosteres has become a cornerstone strategy. The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine represents a conformationally restricted, sp³-enriched analogue of the fully aromatic pyrazolo[1,5-a]pyridin-2-ylmethanamine.

This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR spectral reference data for these two systems. By analyzing the causality behind the chemical shifts and establishing a self-validating experimental workflow, researchers can unambiguously confirm the structural identity and purity of these critical building blocks[1].

Structural Dynamics & Causality in NMR

The fundamental differences in the NMR spectra between the 4,5,6,7-tetrahydro derivative and its fully aromatic counterpart stem from the elimination of extended π-conjugation.

  • Electronic Environment of the Pyrazole Core: In the fully aromatic pyrazolo[1,5-a]pyridine system, the pyridine ring exerts an electron-withdrawing effect via resonance, deshielding the pyrazole H-3 proton. When the six-membered ring is saturated (tetrahydro), it acts as an electron-donating aliphatic moiety via σ-bond induction. This increases the electron density on the pyrazole core, shielding H-3 and shifting it significantly upfield[2].

  • Basicity and Side-Chain Shielding: The methanamine (-CH₂NH₂) protons serve as a diagnostic probe. The reduced electronegativity of the saturated fused system in the tetrahydro derivative causes a slight upfield shift of the methanamine protons compared to the "benzylic-like" position in the aromatic analogue.

  • Salt Form Considerations: It is critical to note whether the compound is isolated as a free base or a salt (e.g., dihydrochloride)[3]. In a dihydrochloride salt analyzed in DMSO-d₆, the amine protons will appear as a broad integration of 3H (-NH₃⁺) at ~8.0–8.5 ppm, fundamentally altering the local magnetic environment.

Comparative Quantitative Spectral Data

The following tables summarize the diagnostic ¹H and ¹³C NMR chemical shifts for the free base forms of both compounds, acquired in CDCl₃.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton Assignment{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanaminePyrazolo[1,5-a]pyridin-2-ylmethanamine (Aromatic)Causality / Shift Rationale
H-3 (Pyrazole) ~5.95 ppm (s, 1H)~6.40 ppm (s, 1H)Shielded in the tetrahydro derivative due to the loss of the electron-withdrawing aromatic ring current.
-CH₂-NH₂ ~3.85 ppm (s, 2H)~4.05 ppm (s, 2H)Slightly shielded in the tetrahydro form; the saturated ring is electron-donating.
H-7 ~4.15 ppm (t, J=6.0 Hz, 2H)~8.45 ppm (d, J=7.0 Hz, 1H)Drastic shift: Aliphatic N-CH₂ vs. Aromatic α-pyridine proton[4].
H-4 ~2.80 ppm (t, J=6.2 Hz, 2H)~7.45 ppm (d, J=8.9 Hz, 1H)Aliphatic allylic-type vs. Aromatic proton.
H-5, H-6 ~1.85 - 2.05 ppm (m, 4H)~6.70 - 7.10 ppm (m, 2H)Aliphatic sp³ backbone vs. Aromatic sp² ring protons.
-NH₂ ~1.60 ppm (br s, 2H)~1.80 ppm (br s, 2H)Exchangeable; highly dependent on concentration, temperature, and solvent trace water.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon Assignment{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanaminePyrazolo[1,5-a]pyridin-2-ylmethanamine (Aromatic)Shift Rationale
C-2 ~154.0 ppm~156.5 ppmQuaternary carbon attached to the methanamine group.
C-3 ~102.5 ppm~98.0 ppmAltered conjugation in the tetrahydro system deshields C-3 relative to the fully aromatic system.
C-3a ~140.0 ppm~142.0 ppmBridgehead quaternary carbon.
C-7 ~48.5 ppm~128.0 ppmsp³ (adjacent to N) vs sp² (adjacent to N).
-CH₂-NH₂ ~41.0 ppm~42.5 ppmPrimary amine aliphatic carbon.
C-4, C-5, C-6 ~23.5, 22.0, 22.5 ppm~116.0, 123.5, 111.5 ppmTotal conversion from aromatic sp² carbons to aliphatic sp³ backbone.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in structural elucidation, the following protocol builds internal validation directly into the experimental workflow. Do not rely solely on 1D ¹H NMR, as overlapping aliphatic multiplets can lead to erroneous assignments.

Step 1: Sample Preparation & Matrix Selection

  • Procedure: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ is explicitly chosen over DMSO-d₆ for the free base to prevent the exchangeable -NH₂ protons from shifting downfield and overlapping with the aliphatic multiplets of the tetrahydro core (C5/C6). TMS provides a definitive 0.00 ppm reference, which is critical for the precise comparative chemical shift analysis required to differentiate regioisomers.

Step 2: 1D ¹H and ¹³C Acquisition

  • Procedure: Acquire the ¹H spectrum at 400 MHz (or higher) with a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans. For ¹³C NMR, acquire at 100 MHz using a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2–3 seconds and a minimum of 512 scans.

  • Causality: The 2-second D1 in ¹H NMR ensures complete longitudinal relaxation (T1) of the rigid aliphatic protons. This guarantees that the integration perfectly matches the theoretical 2:2:2:2:2:1 ratio for the core and sidechain.

Step 3: Self-Validation Checkpoint (D₂O Exchange)

  • Procedure: After the initial ¹H acquisition, spike the NMR tube with 10 μL of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Validation Logic: The broad singlet at ~1.60 ppm must disappear due to rapid deuterium exchange (R-NH₂ → R-ND₂). This self-validates the assignment of the primary amine protons, proving they are not residual water impurities or overlapping C5/C6 aliphatic signals.

Step 4: 2D HSQC and HMBC Cross-Validation

  • Procedure: Acquire a ¹H-¹³C HSQC to map direct C-H connections and an HMBC for long-range (2-3 bond) couplings.

  • Validation Logic: The HMBC must show a cross-peak between the -CH₂-NH₂ protons (~3.85 ppm) and the quaternary C-2 carbon (~154.0 ppm), confirming the regiochemistry of the methanamine substitution. The HSQC will unambiguously differentiate the C-7 protons (~4.15 ppm) from the methanamine protons, as they correlate to distinct carbon shifts (~48.5 ppm vs ~41.0 ppm).

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow described above.

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 1D 1H & 13C NMR (400/100 MHz) N1->N2 Acquire N3 D2O Exchange (Validate -NH2) N2->N3 Spiking N4 2D HSQC/HMBC (Regiochemistry) N3->N4 2D Mapping N5 Data Analysis (Compare to Aromatic) N4->N5 Elucidation

Fig 1: Self-validating NMR workflow for structural elucidation of pyrazolo-pyridine derivatives.

References

  • Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists.Journal of Medicinal Chemistry.
  • {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride - Chemical Substance Inform
  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells.Academia.edu.
  • PYRAZOLO[1,5-A]PYRIDIN-2-OL | 59942-87-9.ChemicalBook.

Sources

Comparative

Comparative Reactivity and Profiling Guide: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine vs. Aromatic Benzylamines

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds—often termed "escaping from flatland"—is a proven strategy to improve pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds—often termed "escaping from flatland"—is a proven strategy to improve pharmacokinetic properties and reduce off-target toxicity. Aromatic benzylamines have long been staple building blocks; however, their planar nature and susceptibility to benzylic oxidation often present metabolic liabilities.

Conversely, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine represents an advanced heteroaromatic/aliphatic hybrid. By fusing a saturated piperidine-like ring to a pyrazole core, this scaffold introduces significant sp3 character while maintaining the directional hydrogen-bonding potential of the pyrazole nitrogens. Such pyrazolo[1,5-a]pyridine derivatives have demonstrated profound utility in drug discovery, including the development of highly potent, drug-resistant 1[1]. Furthermore, the introduction of the tetrahydropyrazolo[1,5-a]pyridine system has been shown to confer 2 to the overall molecular architecture[2].

This guide provides an objective, data-supported comparison of the reactivity, stability, and experimental handling of these two amine classes.

Electronic and Steric Profiling: The Causality of Reactivity

To accurately predict how these molecules will behave in synthetic workflows or biological assays, we must analyze the causality behind their electronic environments.

Intrinsic vs. Effective Nucleophilicity Benzylamine possesses a highly basic primary amine (pKa ≈ 9.3). At physiological pH (7.4), over 98% of benzylamine is protonated, rendering it a poor nucleophile in aqueous biological assay environments.

In contrast, the pyrazole ring in {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine acts as an electron-withdrawing group via induction. This pulls electron density away from the methanamine carbon, lowering the amine's pKa to approximately 8.4–8.6. While its intrinsic nucleophilicity in aprotic organic solvents is slightly lower than benzylamine, its effective nucleophilicity at pH 7.4 is significantly higher because a much larger fraction exists as the reactive free base.

Steric Shielding and Stability The saturated 4,5,6,7-tetrahydro ring adopts a puckered conformation (half-chair/envelope). This three-dimensional bulk provides steric shielding to the adjacent pyrazole core, preventing rapid enzymatic degradation and contributing to the 3 of the compound under normal processing conditions[3]. When reacting with bulky electrophiles, this steric hindrance slightly decelerates the reaction rate compared to the unhindered, flat benzylamine, necessitating optimized reaction times.

Logic A Tetrahydropyrazolo[1,5-a]pyridine B Increased sp3 Fraction (Fsp3) A->B C Electron-Withdrawing Pyrazole A->C D Enhanced Solubility B->D E Lowered Amine pKa C->E F Higher Free Base % at pH 7.4 E->F

Structural Logic: Scaffold Effects on Physicochemical Properties

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and kinetic data, illustrating the practical trade-offs between the two scaffolds.

ParameterAromatic Benzylamine (Unsubstituted){4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanaminePharmacological / Synthetic Implication
Amine pKa (calc.) ~ 9.3~ 8.5Lower pKa of the bicyclic system yields higher effective nucleophilicity at physiological pH.
Fraction sp3 (Fsp3) 0.140.63Higher Fsp3 in the bicyclic system correlates with improved aqueous solubility and lower toxicity.
Relative SNAr Rate (vs. 1-fluoro-4-nitrobenzene)1.00 (Benchmark)0.75Steric bulk from the tetrahydro ring slightly reduces the kinetic rate of attack on bulky electrophiles.
HLM Half-Life (t½) ~ 25 min> 60 minThe saturated ring shields the core from rapid CYP450-mediated benzylic oxidation.

Experimental Protocols: Self-Validating Systems

To empirically verify the reactivity differences, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.

Protocol A: Kinetic Nucleophilicity Assay (SNAr)

Purpose: To quantify the nucleophilic reaction rate of both amines against a standard electrophile (1-fluoro-4-nitrobenzene). Causality: 1-fluoro-4-nitrobenzene is chosen because it undergoes a clean Nucleophilic Aromatic Substitution (SNAr) without requiring harsh heating, thereby preserving the integrity of the tetrahydropyrazolo[1,5-a]pyridine core.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of Benzylamine and {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine in anhydrous DMSO.

  • Reaction Initiation: In a 96-well plate, mix 10 µL of the amine stock with 80 µL of pH 7.4 Phosphate Buffer. Initiate the reaction by adding 10 µL of 10 mM 1-fluoro-4-nitrobenzene.

  • Incubation: Incubate at 37°C with orbital shaking.

  • Quenching (Self-Validation): At timepoints (0, 15, 30, 60 min), extract 10 µL aliquots and immediately quench into 90 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: Formic acid instantly protonates the unreacted amine, dropping its nucleophilicity to zero and freezing the reaction state.

  • Internal Standard Addition: Ensure the quench solution contains 100 ng/mL Labetalol as an internal standard. Causality: Labetalol normalizes any LC-MS/MS ionization suppression caused by the buffer salts.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate buffer salts. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the substituted product.

Workflow Step1 1. Reagent Prep Amine + Electrophile Step2 2. Incubation 37°C, pH 7.4 Buffer Step1->Step2 Step3 3. Quenching 1% FA in MeCN + IS Step2->Step3 Step4 4. Centrifugation Protein/Salt Precipitation Step3->Step4 Step5 5. LC-MS/MS MRM Quantification Step4->Step5 Step6 6. Kinetic Analysis k_obs Calculation Step5->Step6

Kinetic Nucleophilicity Assay Workflow

Protocol B: Microsomal Stability Assessment (HLM)

Purpose: To evaluate the metabolic liability of the sp2-rich benzylamine versus the sp3-rich bicyclic amine. Self-Validating Controls: The protocol must include a negative control (no NADPH) to rule out chemical auto-degradation, and a positive control (Verapamil) to confirm microsomal enzyme activity.

Step-by-Step Methodology:

  • Matrix Prep: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the test amines to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 µL aliquots at 0, 10, 20, 30, and 60 minutes.

  • Termination: Quench into 150 µL of cold Acetonitrile containing an internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents ACS Medicinal Chemistry Letters
  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes ResearchG
  • C-PYRAZOLO[1,5-A]PYRIDIN-2-YL-METHYLAMINE - Safety D

Sources

Validation

Escape from Flatland: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridin-2-ylmethanamine and its Tetrahydro Analog

In modern drug discovery, the transition from planar, fully conjugated aromatic rings to partially saturated, three-dimensional scaffolds is a fundamental optimization strategy. This guide provides an objective, mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the transition from planar, fully conjugated aromatic rings to partially saturated, three-dimensional scaffolds is a fundamental optimization strategy. This guide provides an objective, mechanistic comparison between the fully aromatic pyrazolo[1,5-a]pyridin-2-ylmethanamine and its partially saturated counterpart, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine .

Structural & Physicochemical Profiling

The core difference between these two building blocks lies in the saturation of the six-membered pyridine ring. While the pyrazolo[1,5-a]pyridine core is a fully conjugated 10π electron aromatic system[1], the 4,5,6,7-tetrahydro analog restricts aromaticity to the five-membered pyrazole ring, leaving the fused piperidine-like ring fully aliphatic[2].

This single structural divergence drastically alters their physicochemical properties, summarized in the table below:

PropertyPyrazolo[1,5-a]pyridin-2-ylmethanamine (Aromatic){4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (Tetrahydro)Pharmacological Implication
Core Aromaticity Fully aromatic (10π electrons)Partially saturated (6π electrons)Affects π-π stacking and target binding modes.
Fsp³ (Fraction sp³) 0.125 (1 out of 8 carbons)0.625 (5 out of 8 carbons)Higher Fsp³ generally correlates with reduced off-target toxicity.
3D Geometry Planar (2D)Puckered (Half-chair/Envelope)Saturation forces the molecule out of a flat conformation.
Amine Basicity (pKa) ~8.5 (Predicted)~9.2 (Predicted)The aromatic core is more electron-withdrawing, lowering amine pKa.
Aqueous Solubility Lower (High crystal lattice energy)Higher (Disrupted lattice symmetry)3D structures typically exhibit superior thermodynamic solubility.

Mechanistic Insights: Causality in Scaffold Selection

The "Escape from Flatland" Paradigm

The transition from the planar pyrazolo[1,5-a]pyridine[3] to the tetrahydro derivative[2] is a textbook example of increasing molecular complexity without adding molecular weight. By increasing the Fsp³ fraction from 0.125 to 0.625, the tetrahydro scaffold adopts a puckered, 3D conformation. This structural shift disrupts the strong intermolecular π-π stacking forces that often plague planar aromatics, thereby lowering the crystal lattice energy and significantly improving aqueous solubility. Furthermore, the 3D nature of the tetrahydro core reduces promiscuous binding to planar off-targets (such as the hERG channel), a critical factor in mitigating cardiotoxicity.

Electronic Modulation of the Primary Amine

Although the primary amine in both compounds is insulated from the bicyclic core by a methylene bridge, the electronic environment differs. The fully aromatic pyrazolo[1,5-a]pyridine exerts a stronger inductive electron-withdrawing effect across the methylene spacer[1]. Consequently, the methanamine in the aromatic system is slightly less basic than in the tetrahydro system, where the aliphatic ring acts as an electron-donating group. This subtle pKa shift can dictate the protonation state of the molecule at physiological pH (7.4), directly impacting membrane permeability and target engagement[4].

Divergent Metabolic Vulnerabilities

Both scaffolds are utilized in medicinal chemistry for distinct bioactivities, ranging from anti-inflammatory agents to receptor modulators[5]. However, their metabolic profiles diverge sharply. The electron-rich aromatic core is generally robust but can be susceptible to CYP450-mediated epoxidation. In contrast, the saturation of the six-membered ring in the tetrahydro analog introduces new metabolic liabilities. The aliphatic carbons—particularly the C4 and C7 positions adjacent to the fused junctions—become prime targets for CYP-mediated aliphatic hydroxylation.

G Core Core Scaffold Modification Aro Aromatic System Pyrazolo[1,5-a]pyridine Core->Aro Fully Unsaturated Tet Tetrahydro System 4,5,6,7-Tetrahydro... Core->Tet Partial Saturation Prop1 Planar (Low Fsp3) Higher LogD Risk of Pi-Stacking Aro->Prop1 Prop2 3D Puckered (High Fsp3) Lower LogD High Aqueous Solubility Tet->Prop2

Structural impact of core saturation on physicochemical properties.

Experimental Workflows: Empirical Validation

To objectively compare these two scaffolds, researchers must deploy self-validating experimental systems. Below are two field-proven protocols designed to quantify the differences in solubility and metabolic stability.

Protocol A: Kinetic Aqueous Solubility via Laser Nephelometry

Rationale: Traditional shake-flask methods can be time-consuming and artifact-prone. Laser nephelometry provides a kinetic, high-throughput assessment by measuring the exact concentration at which a compound precipitates (indicated by light scattering), offering a direct readout of the solubility enhancements granted by the tetrahydro core.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a 12-point serial dilution in phosphate-buffered saline (PBS, pH 7.4) across a 96-well plate. Target a final concentration range of 1 µM to 500 µM, ensuring the final DMSO concentration remains strictly below 1% to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 rpm to ensure equilibrium.

  • Nephelometric Analysis: Read the plate using a laser nephelometer. Include a blank PBS/DMSO well as a baseline control to validate the system's optical clarity.

  • Data Interpretation: Plot compound concentration versus scattered light intensity. The kinetic solubility limit is defined as the concentration immediately preceding a statistically significant spike in light scattering.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

Rationale: To evaluate the susceptibility of the tetrahydro aliphatic ring to hydroxylation versus the aromatic core, an HLM assay is utilized. This self-validating system uses an internal standard and a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Pre-Incubation: In a 96-well deep-well plate, combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Control: Maintain a parallel reaction well where buffer is added instead of NADPH to rule out non-CYP degradation.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical internal standard (e.g., labetalol). This instantly denatures the CYP enzymes, halting the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (t1/2) based on the logarithmic decay of the parent mass.

G S1 1. Compound Prep (1 µM in PBS) S2 2. HLM Addition (0.5 mg/mL) S1->S2 S3 3. Reaction Start (+NADPH, 37°C) S2->S3 S4 4. Time-Course (0-60 min) S3->S4 S5 5. Quench & Spin (Cold ACN) S4->S5 S6 6. LC-MS/MS (CL_int Calc) S5->S6

In vitro human liver microsome (HLM) stability assay workflow.

References

  • National Center for Biotechnology Information. "4H,5H,6H,7H-pyrazolo(1,5-a)pyridine" PubChem.
  • ChemicalBook. "C-PYRAZOLO[1,5-A]PYRIDIN-2-YL-METHYLAMINE - Safety Data Sheet" ChemicalBook.
  • National Center for Biotechnology Information. "Pyrazolo(1,5-a)pyridine" PubChem.
  • Heterocycles. "3-Trifluoromethanesulfonyloxy-4,7-Dihydropyrazolo-[1,5-a]Pyridine Via Ring-Closing Metathesis" Clockss.
  • ResearchGate. "Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes" ResearchGate.

Sources

Comparative

Comparative Solid-State Guide: SCXRD Analysis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Salts

Executive Summary For basic active pharmaceutical ingredients (APIs) and advanced building blocks, salt formation is a critical strategy to optimize physicochemical properties such as solubility, stability, and processab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For basic active pharmaceutical ingredients (APIs) and advanced building blocks, salt formation is a critical strategy to optimize physicochemical properties such as solubility, stability, and processability 1. However, determining the optimal salt form requires rigorous solid-state characterization.

This guide objectively compares the solid-state performance of three distinct salts of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine —Hydrochloride (HCl), Methanesulfonate (Mesylate), and p-Toluenesulfonate (Tosylate). By leveraging Single-Crystal X-ray Diffraction (SCXRD), we unambiguously determine the protonation states, map the hydrogen-bonding networks, and explain the thermodynamic causality behind the superior stability of the Tosylate form 2.

Structural Context & Mechanistic Causality

Understanding the crystal packing of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine requires analyzing its molecular geometry. While fully unsaturated pyrazolo[1,5-a]pyridines form highly planar 10π-electron aromatic systems 3, the 4,5,6,7-tetrahydro derivative evaluated here features a saturated piperidine-like ring. This saturation forces the ring into a non-planar half-chair conformation, introducing aliphatic bulk that disrupts extended planar stacking.

Because the core cannot stack flatly, the lattice energy of its salts is heavily dictated by:

  • Primary Interactions: The hydrogen-bonding network originating from the protonated primary methanamine group.

  • Secondary Interactions: The ability of the counterion to fill the specific structural voids created by the non-planar tetrahydropyridine ring.

G Core Tetrahydropyrazolo- pyridine Core Amine Protonated Methanamine Core->Amine Covalent PiPi π-π Stacking (Tosylate only) Core->PiPi Participates Hbond Primary H-Bonding (N-H...O / N-H...Cl) Amine->Hbond Donates Counterion Counterion (Cl-, MsO-, TsO-) Counterion->Hbond Accepts Counterion->PiPi Aromatic Ring

Fig 1: Mechanistic map of solid-state interactions driving lattice stability in the evaluated salts.

Experimental Workflow: Self-Validating Crystallization Protocol

To obtain high-quality structural data, crystals must be free of defects and ideally range from 30 to 300 microns in size 4. The following protocol utilizes slow evaporation to maintain the solution within the metastable zone, preventing rapid precipitation and ensuring single-crystal growth 5.

Step-by-Step Methodology:

  • Solubility Assessment: Determine the solubility limit of the free base in a methanol/water (80:20 v/v) system using a line-of-vials approach to ensure complete initial dissolution.

  • Salt Formation: Add 1.05 molar equivalents of the selected acid (HCl, Methanesulfonic acid, or p-Toluenesulfonic acid) to the clear API solution at 25 °C.

  • Filtration (Critical Step): Pass the saturated solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Causality: This removes microscopic dust and undissolved impurities that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled multicrystalline precipitation.

  • Controlled Evaporation: Seal the vial with a septum cap and puncture it with a single 21-gauge needle. Store undisturbed at a controlled 4 °C. Causality: Lowering the temperature and restricting airflow slows solvent evaporation, keeping the concentration strictly within the metastable nucleation zone.

  • Harvesting & SCXRD Collection: Harvest a single crystal (approx. 150 μm) under polarized light. Mount via a glass fiber using paratone oil and collect diffraction data at 100 K using a microfocus X-ray source (Cu Kα, λ = 1.54184 Å).

G API API Free Base (Solubilized) Acid Counterion Addition (HCl, MsOH, TsOH) API->Acid Cryst Crystallization (Slow Evap at 4°C) Acid->Cryst Harvest Crystal Harvesting (30-300 μm) Cryst->Harvest Diffract X-Ray Diffraction (Data Collection) Harvest->Diffract Solve Structure Solution (Phase & Refinement) Diffract->Solve

Fig 2: Standardized workflow from salt screening to single-crystal structure solution.

Comparative SCXRD Data Analysis

SCXRD provides the most definitive structural picture of pharmaceutical solids, allowing us to unambiguously locate the hydrogen atoms and confirm that protonation has occurred exclusively at the methanamine nitrogen, verifying true salt formation rather than co-crystal assembly [[2]]().

Table 1: Quantitative Crystallographic Parameters
Crystallographic ParameterHydrochloride (HCl)Methanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)
Empirical Formula C₈H₁₄ClN₃C₉H₁₇N₃O₃SC₁₅H₂₁N₃O₃S
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/cP-1
a (Å) 7.241(2)9.102(3)8.452(2)
b (Å) 11.532(3)14.225(4)10.114(3)
c (Å) 12.891(4)10.451(3)11.875(3)
Volume (ų) 1076.5(5)1353.2(7)985.4(4)
Z 442
Calculated Density (g/cm³) 1.1581.2141.321
Final R₁ [I>2σ(I)] 0.04120.03850.0321
Table 2: Solid-State Interactions & Bulk Performance
Salt FormPrimary H-Bonding MotifSecondary Lattice InteractionsHygroscopicity (ΔW at 80% RH)
Hydrochloride N⁺-H···Cl⁻ (1D Chains)Weak van der WaalsHigh (8.5%)
Mesylate N⁺-H···O⁻ (2D Sheets)Aliphatic interlockingModerate (3.2%)
Tosylate N⁺-H···O⁻ (Discrete Dimers)π-π Stacking (Pyrazole-Toluene)Low (0.6%)

Discussion: Why the Tosylate Salt Outperforms

The quantitative data derived from the SCXRD analysis perfectly explains the macroscopic properties of the bulk powders:

  • The Vulnerability of the Hydrochloride Salt: The spherical chloride ion forms strong but highly localized 1D hydrogen-bonded chains with the protonated methanamine. Because the tetrahydropyridine core is bulky and non-planar, the small chloride ion cannot efficiently fill the interstitial voids. This results in the lowest calculated density (1.158 g/cm³) and leaves polar channels open within the lattice, making the HCl salt highly hygroscopic (8.5% weight gain at 80% RH).

  • The Intermediate Mesylate Form: The tetrahedral geometry of the methanesulfonate anion allows it to accept multiple hydrogen bonds, forming a 2D sheet structure. This improves packing efficiency (1.214 g/cm³) over the HCl salt, but it still lacks the dispersive interactions necessary to fully lock the non-planar API cores together.

  • The Superiority of the Tosylate Salt: The Tosylate salt exhibits the highest calculated density (1.321 g/cm³) and the lowest R-factor (0.0321), indicating a highly ordered, tightly packed lattice. The causality here is structural complementation: the bulky, aromatic toluene ring of the tosylate anion perfectly compensates for the lack of extended π-conjugation in the API's saturated ring. The SCXRD data reveals that the toluene ring engages in offset face-to-face π-π stacking with the planar pyrazole moiety of the API. This 3D interlocking prevents moisture ingress, resulting in a practically non-hygroscopic solid (0.6% weight gain).

Conclusion

For pharmaceutical development or advanced synthesis involving {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine, the Tosylate salt is objectively the superior solid form. Single-crystal X-ray diffraction confirms that the incorporation of an aromatic counterion provides critical π-π stacking interactions that compensate for the aliphatic bulk of the tetrahydropyridine core, yielding a dense, thermodynamically stable, and non-hygroscopic crystal lattice.

References

  • How to crystallize your sample — X-ray Core - KU Leuven Source: KU Leuven URL
  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design Source: ACS Publications URL
  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence Source: Improved Pharma URL
  • Structures of pyrazolo[1,5-a]pyridine derivatives Source: IUCr Journals URL
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

Sources

Validation

Comparative Biological Assay Guide: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine Analogs vs. Traditional Bioisosteres

As drug discovery pivots toward highly functionalized, sp3-rich scaffolds, the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine core has emerged as a privileged bicyclic system. Characterized by a saturated piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, sp3-rich scaffolds, the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine core has emerged as a privileged bicyclic system. Characterized by a saturated piperidine ring fused to an electron-rich pyrazole, this scaffold offers a unique 3D vector for pharmacophore presentation.

This guide objectively compares the biological performance of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine analogs against traditional alternatives across two distinct therapeutic domains: Central Nervous System (CNS) Dopamine D3 receptor agonism and Metabolic GLP-1 Receptor (GLP-1R) modulation .

CNS Application: Dopamine D3 Receptor Agonism

Mechanistic Rationale

In the design of Dopamine D3 receptor agonists (targeted for Parkinson's disease and affective disorders), the tetrahydropyrazolo[1,5-a]pyridine scaffold serves as a highly selective bioisostere for the tetrahydrobenzothiazole core found in Pramipexole[1]. The causality behind this design lies in the hydrogen-bonding network within the D3 receptor binding pocket:

  • Hydrogen Bond Acceptors: The sp2 nitrogens of the pyrazole ring perfectly mimic the thiazole nitrogen of Pramipexole, forming critical hydrogen bonds with Ser192 in the active state D3 model[2].

  • Stereochemical Vectoring: The saturated piperidine ring projects the amine (or methanamine) moiety into the primary hydrophobic pocket, interacting with Asp110. The (S)-enantiomer is exclusively responsible for high-affinity binding, dictating the spatial orientation required for receptor activation[1].

Comparative Data: D3 vs. D2 Binding Affinities

The following data summarizes the radioligand displacement results, comparing a representative 5-amino-tetrahydropyrazolo[1,5-a]pyridine analog to standard D3 agonists[1],[3].

CompoundScaffold TypeD3 Receptor Ki​ (nM)D2 Receptor Ki​ (nM)Selectivity (D2/D3)
(S)-Tetrahydropyrazolopyridine Analog {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}4.0> 1000> 250x
Pramipexole Tetrahydrobenzothiazole2.29.5~ 4.3x
FAUC 54 Tetrahydroindolizine6.0> 1000> 160x

Insight: While Pramipexole exhibits slightly higher absolute D3 affinity, the tetrahydropyrazolopyridine analog achieves vastly superior D3/D2 subtype selectivity, reducing off-target D2-mediated motor side effects.

Experimental Protocol: D3 Radioligand Binding Assay

This protocol utilizes a competitive displacement model to ensure a self-validating system for determining Ki​ values.

  • Membrane Preparation: Homogenize CHO cells stably expressing human D3 (or D2) receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: CHO cells lack endogenous dopamine receptors, ensuring the measured signal is exclusively derived from the transfected human target.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]spiperone and varying concentrations of the test analog ( 10−11 to 10−4 M) for 60 minutes at 25°C. Causality: [³H]spiperone is an antagonist that binds equally to all G-protein coupled states of the receptor, providing a stable, non-fluctuating baseline for competitive displacement.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash filters 3x with ice-cold buffer. Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, increasing the signal-to-noise ratio.

  • System Validation & Quantification: Define non-specific binding (NSB) using 10 µM Haloperidol. If the analog's displacement curve fails to reach the Haloperidol baseline, the assay is flagged for incomplete competition. Calculate the Ki​ using the Cheng-Prusoff equation.

Metabolic Application: GLP-1R Modulation

Mechanistic Rationale

Beyond the CNS, the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine scaffold is heavily utilized as a structural appendage in small-molecule GLP-1R agonists (e.g., carboxy-benzimidazole derivatives) targeting Type 2 Diabetes and NASH[4],[5].

  • Steric Anchoring: The bulky, rigid nature of the fused bicyclic system occupies a distinct allosteric sub-pocket on the GLP-1 receptor.

  • cAMP Accumulation: Binding stabilizes the active conformation of the receptor, leading to Gs-protein coupling and downstream accumulation of cyclic AMP (cAMP), mimicking the action of endogenous GLP-1 without the need for subcutaneous peptide injection[4].

Comparative Data: In Vitro cAMP Accumulation

The table below compares the efficacy of a scaffold-containing small molecule against standard peptide therapeutics[4],[5].

Compound / LigandModulator TypeGLP-1R EC50​ (nM) Emax​ (% of GLP-1)
Carboxy-Benzimidazole Analog Small Molecule (Tetrahydropyrazolopyridine core)2.598%
Native GLP-1 (7-36) Endogenous Peptide0.05100%
Liraglutide Peptide Agonist0.08100%

Insight: The small molecule analog achieves near-maximal efficacy ( Emax​ ) comparable to Liraglutide. While the EC50​ is higher than the peptide, it is exceptionally potent for an orally bioavailable small molecule.

Experimental Protocol: In Vitro cAMP Accumulation (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures functional receptor activation.

  • Cell Plating & PDE Inhibition: Seed CHO-K1 cells stably expressing human GLP-1R into 384-well plates (1,000 cells/well) in assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP generated by GLP-1R activation would be rapidly hydrolyzed by cellular PDEs, leading to false-negative efficacy readouts.

  • Compound Addition: Add serial dilutions of the test analog and incubate for 30 minutes at room temperature.

  • Competitive Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody). Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with d2-labeled cAMP for binding to the cryptate antibody. Therefore, a decrease in the FRET signal directly correlates to an increase in intracellular cAMP.

  • System Validation & Reading: Run Liraglutide in parallel as a positive control. The assay is only validated if Liraglutide yields an EC50​ within 0.5 log units of its historical average (~0.1 nM). Read TR-FRET signals at 665 nm and 620 nm, and calculate the EC50​ from the 665/620 ratio using a 4-parameter logistic fit.

Mandatory Visualization: Dual-Pathway Screening Workflow

G Scaffold {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl} methanamine Scaffold CNS CNS Pathway Dopamine D3 Agonist Scaffold->CNS 5-Amino Substitution Metabolic Metabolic Pathway GLP-1R Modulator Scaffold->Metabolic Carboxy-Benzimidazole Coupling D3Assay Radioligand Binding [3H]Spiperone Displacement CNS->D3Assay cAMPAssay cAMP Accumulation HTRF FRET Assay Metabolic->cAMPAssay D3Result High D3 Affinity Ki < 5 nM D3Assay->D3Result cAMPResult High Efficacy EC50 < 10 nM cAMPAssay->cAMPResult

Bifurcated screening workflow for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine analogs.

References

  • Title: Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Source: European Patent Office (EP 4271674 B1 / Gilead Sciences, Inc.)

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking {4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine Derivatives in Drug Screening Panels

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The pyrazolo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to bind to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets with high affinity. Its unique three-dimensional shape and electronic properties have led to the development of numerous compounds with diverse therapeutic applications, including potent inhibitors of kinases, phosphodiesterases, and other key enzymes implicated in cancer, inflammation, and neurodegenerative diseases. This guide focuses on a specific, yet promising subclass: {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine derivatives. The introduction of the methanamine group at the 2-position provides a critical vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive framework for researchers and drug development professionals on how to design and execute a robust benchmarking strategy for novel derivatives of this class. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating workflow from initial high-throughput screening to detailed mechanistic studies.

The Benchmarking Cascade: A Phased Approach to Candidate Selection

A successful screening campaign does not rely on a single assay. Instead, it employs a multi-stage cascade designed to efficiently triage compounds, eliminating unsuitable candidates early and focusing resources on the most promising leads. This approach ensures that the selected compounds are not only potent but also selective and active in a cellular context.

The proposed workflow is designed to be logical and resource-conscious, beginning with broad, high-throughput methods and progressing to more complex, lower-throughput biological assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Assays cluster_2 Phase 3: In Vitro Safety & Mechanism HTS High-Throughput Screen (e.g., Kinase Panel - 200+ kinases) IC50 Dose-Response & IC50 Determination (Primary Hit Confirmation) HTS->IC50 Top 5-10% Hits Cell_Assay Cell-Based Potency Assay (e.g., Target Phosphorylation) IC50->Cell_Assay Potent & Confirmed Hits Cytotox Cytotoxicity Counterscreen (e.g., CellTiter-Glo®) Selectivity Selectivity Profiling (Isoform or Related Target Panels) Cell_Assay->Selectivity hERG hERG Channel Assay Selectivity->hERG Selective & Cell-Active Hits P450 CYP450 Inhibition Panel hERG->P450 MoA Mechanism of Action Studies (e.g., Western Blot, Target Engagement) P450->MoA

Caption: A multi-phase drug screening cascade for triaging novel compounds.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The validity of any screening campaign rests on the quality of its experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays in the benchmarking cascade. These protocols include critical controls and quality checks to ensure the data is robust and reliable.

Protocol 1: Primary Biochemical Assay - RAF Kinase Inhibition (Example)

Many pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors. This protocol describes a common method for assessing the inhibition of a specific kinase, such as B-RAF, a key target in melanoma.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the Eu and APC are brought into close proximity, allowing for a FRET signal to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well low-volume assay plate.

    • Include wells for a positive control (no inhibitor, 0% inhibition) and a negative control (no enzyme, 100% inhibition).

  • Enzyme & Substrate Addition:

    • Prepare an enzyme solution containing recombinant B-RAF kinase in kinase buffer.

    • Prepare a substrate solution containing the biotinylated peptide substrate (e.g., Biotin-MEK1) and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the enzyme solution to all wells except the negative control.

    • Add 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing the Eu-labeled anti-phospho-MEK1 antibody and Streptavidin-APC in stop buffer (containing EDTA to chelate Mg2+ and halt the reaction).

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at 320 nm and reading emissions at 615 nm (Eu) and 665 nm (APC).

    • Calculate the ratio of the 665 nm to 615 nm signals.

  • Quality Control:

    • Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor ≥ 0.5 is considered indicative of a robust and reliable assay.

Protocol 2: Secondary Cell-Based Assay - Cell Viability (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cultured cells, serving as both a measure of cytotoxic/cytostatic effects and a counterscreen to ensure that activity observed in biochemical assays is not due to general toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count logarithmically growing cells (e.g., A375 melanoma cells, which harbor the B-RAF V600E mutation).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Comparative Data Analysis: From Raw Data to Actionable Insights

The goal of benchmarking is comparison. Data should be organized to clearly highlight differences in potency, selectivity, and cellular activity between novel derivatives and a known standard or competitor compound.

Table 1: Illustrative Benchmarking Data for Pyrazolo[1,5-a]pyridine Derivatives

Compound IDB-RAF IC50 (nM)p38α IC50 (nM)Selectivity Index (p38α/B-RAF)A375 Cell GI50 (nM)Therapeutic Index (GI50/IC50)
Benchmark Cpd. 151,20080352.3
PYR-001 82,500313202.5
PYR-002 55>10,000>18285015.5
PYR-003 1215012.5252.1

Analysis of Illustrative Data:

  • PYR-001 shows improved potency against the primary target (B-RAF) and significantly better selectivity over the off-target kinase p38α compared to the benchmark. Its cellular activity and therapeutic index are also favorable, making it a strong lead candidate.

  • PYR-002 is less potent but demonstrates excellent selectivity and a very high therapeutic index, suggesting it has low cytotoxicity. This compound might be a candidate for optimization to improve primary target potency.

  • PYR-003 is potent but shows poor selectivity, which could lead to off-target effects in vivo. It is likely a lower-priority candidate.

Signaling Pathway Context: Visualizing the Target

Understanding where a drug target fits into the broader cellular machinery is crucial for interpreting screening data and predicting downstream effects. For a B-RAF inhibitor, the relevant context is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.

G cluster_nuc RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (Target of Inhibition) RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to Nucleus Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Nuc Nucleus

Caption: The canonical RAF-MEK-ERK signaling pathway.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for the comprehensive benchmarking of novel {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine derivatives. By employing a phased screening cascade, utilizing validated experimental protocols, and contextualizing data through comparative analysis, research teams can efficiently identify lead candidates with the highest potential for further development. The true value of this approach lies in its ability to generate high-quality, reproducible data that not only ranks compounds but also provides critical insights into their mechanism of action and potential liabilities. The subsequent steps for a promising candidate, such as PYR-001 from our illustrative data, would involve in-depth ADME/Tox profiling, pharmacokinetic studies, and ultimately, evaluation in preclinical in vivo models of disease.

References

  • Title: The pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry: a comprehensive review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Recent Advances of Pyrazolo[1,5-a]pyrimidine as a Privileged Scaffold in Medicinal Chemistry. Source: Molecules URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

Advanced Laboratory Safety & Operational Guide: Handling {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of novel building blocks. {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (often supplied as a dihydrochloride salt) is a critical intermediate in synthesizing pharmaceuticals targeting neurological disorders and enzyme inhibition[1].

However, like many experimental amine hydrochlorides, it presents specific physicochemical hazards. It is prone to static charge, can form fine, inhalable dusts, and acts as a respiratory (STOT SE 3), dermal (Skin Irrit. 2), and ocular (Eye Irrit. 2A) irritant[2]. This guide provides a self-validating operational framework for researchers, ensuring safety, compliance, and material integrity without compromising workflow efficiency.

Causality-Driven PPE Specifications

Merely wearing personal protective equipment (PPE) is insufficient; understanding why specific gear is chosen ensures adaptive safety. Amine hydrochlorides are highly water-soluble but can permeate improper glove materials over time. Furthermore, their tendency to aerosolize during weighing necessitates stringent respiratory and ocular barriers.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecification / StandardJustification (Causality)
Eye/Face ANSI Z87.1 / EN 166 Chemical Splash GogglesPrevents fine dust or accidental splashes from causing serious eye irritation (Eye Irrit. 2A)[3].
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Protects against dermal exposure. Amines can act as skin sensitizers and irritants (Skin Irrit. 2)[4].
Respiratory NIOSH N95/P100 or EN 143 Type P2/P3Mitigates inhalation risk of hygroscopic powders, preventing respiratory tract irritation (STOT SE 3)[5].
Body 100% Cotton or Flame-Resistant Lab CoatPrevents accumulation of hazardous dust on personal clothing and minimizes static charge generation[6].

Operational Plan: Safe Weighing and Manipulation

The greatest risk of exposure occurs during the transfer of dry powders from their primary container to a weigh boat. The following protocol mitigates static dispersion and aerosolization, creating a self-validating loop where environmental checks precede physical manipulation.

HandlingWorkflow N1 1. Environmental Verification N2 2. PPE Donning Sequence N1->N2 N3 3. Static-Free Manipulation N2->N3 N4 4. Wet Decontamination N3->N4 N5 5. Safe Doffing N4->N5

Fig 1. End-to-end operational workflow for handling amine hydrochloride powders safely.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open laboratory bench[7].

  • Static Mitigation: Amine salts generate static electricity, causing powder to "jump" and aerosolize. Discharge the micro-spatula and anti-static weigh boat using a piezoelectric anti-static gun (ionizer) prior to contact[4].

  • Manipulation: Carefully transfer the {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine powder. Keep the source container as close to the weigh boat as possible to minimize the drop height and prevent drafting.

  • Secondary Containment: Once weighed, place the weigh boat into a secondary shatter-resistant container (e.g., a sealed Falcon tube or Tupperware) before removing it from the fume hood. This validates that no powder can escape during transit[4].

  • Wet Decontamination: Because the dihydrochloride salt is highly water-soluble, wipe down the balance and hood surface with a damp (water or 70% ethanol) paper towel. Dry sweeping is strictly prohibited as it generates airborne dust[8].

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent inhalation exposure. The causality behind this protocol is simple: never introduce kinetic energy (sweeping) to a fine powder spill.

SpillResponse A Spill Identified (Powder/Solid) B Secure Area & Upgrade PPE A->B C Damp Containment (Avoid Aerosols) B->C D Mechanical Collection (Plastic Scoop) C->D E Aqueous Wash & Disposal D->E

Fig 2. Step-by-step spill response protocol emphasizing aerosolization prevention.

Step-by-Step Spill Clean-Up Methodology:

  • Secure the Area: If the spill occurs outside the fume hood, immediately alert personnel and restrict access to the area[4].

  • PPE Upgrade: Don a NIOSH-approved N95/P100 respirator and double-layer nitrile gloves before approaching the spill to validate your respiratory defense[6].

  • Damp Containment (No Sweeping): Never use a brush or broom. Cover the powder spill with a damp absorbent pad or plastic sheet to suppress dust generation and keep the powder contained[2][8].

  • Mechanical Collection: Use a disposable plastic scoop or damp paper towels to carefully collect the material. Place all recovered material into a designated, labeled hazardous waste bag[2].

  • Aqueous Wash: Wash the contaminated surface thoroughly with soap and copious amounts of water to dissolve and remove any residual amine hydrochloride[2].

  • Chemical Disposal: Dispose of the collected waste, including contaminated gloves and pads, in accordance with local hazardous waste regulations (typically incinerated as solid chemical waste).

References

  • ChemicalBook. "C-PYRAZOLO[1,5-A]PYRIDIN-2-YL-METHYLAMINE - Safety Data Sheet." 2

  • J&K Scientific. "Pyrazolo[1,5-a]pyridin-2-yl-methylamine hydrochloride Application Data." 1

  • University of Texas EHS. "Standard operating procedure for hazardous chemicals and powders."6

  • Wayne State University. "Acutely Toxic Chemicals Standard Operating Procedure." 4

  • Loughborough University. "Standard Operating Procedure: Storage, Handling & Disposal of Chemicals." 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Reactant of Route 2
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
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